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3-(4-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol Documentation Hub

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  • Product: 3-(4-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol
  • CAS: 126542-93-6

Core Science & Biosynthesis

Foundational

Molecular Structure and Tautomerism of 1,2,4-Triazin-5-ol Derivatives: A Comprehensive Technical Guide

Executive Summary The 1,2,4-triazine scaffold is a highly versatile, electron-deficient heterocyclic system that forms the structural backbone of numerous agrochemicals (e.g., the herbicide metamitron) and pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,4-triazine scaffold is a highly versatile, electron-deficient heterocyclic system that forms the structural backbone of numerous agrochemicals (e.g., the herbicide metamitron) and pharmaceuticals, including c-Met kinase inhibitors and broad-spectrum antiviral agents[1][2][3]. A defining physicochemical feature of 1,2,4-triazin-5-ol derivatives is their complex prototropic tautomerism. The dynamic equilibrium between the lactim (enol) and lactam (keto) forms dictates the molecule's hydrogen-bond donor/acceptor profile, dipole moment, and ultimately, its target-binding affinity.

This whitepaper provides an in-depth analysis of the molecular structure and tautomeric behavior of 1,2,4-triazin-5-ol derivatives. It establishes self-validating analytical workflows utilizing advanced Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Density Functional Theory (DFT) to unambiguously elucidate these structures in solution, solid state, and in silico.

Structural Fundamentals and the Tautomeric Landscape

The Prototropic Equilibrium

Derivatives of 1,2,4-triazin-5-ol are classically represented with a hydroxyl group at the C5 position. However, due to the high electronegativity of the adjacent nitrogen atoms and the thermodynamic stability of the carbonyl bond, these compounds undergo rapid prototropic shifts. The mobile proton can migrate from the exocyclic oxygen (O5) to the endocyclic nitrogens (N2 or N4), generating a complex lactam-lactim equilibrium[1][4].

In both the solid state and polar solutions, the equilibrium heavily favors the lactam (keto) forms : 1,2,4-triazin-5(2H)-one and 1,2,4-triazin-5(4H)-one. The true lactim form (1,2,4-triazin-5-ol) is rarely the predominant species unless sterically locked via O-alkylation or stabilized by specific non-polar microenvironments[5][6].

TautomericEquilibrium Lactim 1,2,4-Triazin-5-ol (Lactim Form) Minor Species Lactam2H 1,2,4-Triazin-5(2H)-one (Lactam Form) Major Species Lactim->Lactam2H Prototropic Shift (O5 → N2) Lactam4H 1,2,4-Triazin-5(4H)-one (Lactam Form) Intermediate Lactim->Lactam4H Prototropic Shift (O5 → N4) Lactam4H->Lactam2H Solvent-Mediated Transfer

Figure 1: The primary prototropic tautomeric equilibrium of 1,2,4-triazin-5-ol derivatives.

Photochemical and Triplet-State Tautomerism

Tautomerism is not restricted to the ground state. In 4-amino-1,2,4-triazin-5-one derivatives (such as metamitron), UV irradiation in aqueous environments induces a unique triplet-state keto-enol tautomerism. Laser flash photolysis and ab initio calculations demonstrate that the activation free energy barrier for enolization drops drastically in water, allowing the formation of a diradical triplet intermediate that drives the photodeamination of the molecule[7][8].

Quantitative Data: Thermodynamic and Structural Parameters

To rationalize the experimental behavior of these derivatives, we must look at the quantum mechanical parameters. The table below summarizes the consensus physicochemical data for the three primary tautomers of a standard 1,2,4-triazin-5-one core, derived from high-level DFT (B3LYP/6-311++G(d,p)) and MP2 calculations[5][8].

Physicochemical Property1,2,4-Triazin-5(2H)-one (Lactam)1,2,4-Triazin-5(4H)-one (Lactam)1,2,4-Triazin-5-ol (Lactim)
Relative Energy ( ΔE ) 0.0 kcal/mol (Global Minimum)+2.5 to +4.0 kcal/mol+12.0 to +15.5 kcal/mol
C5–O Bond Length ~1.23 Å (Strong C=O double bond)~1.24 Å (C=O double bond)~1.34 Å (C–OH single bond)
Dipole Moment ( μ ) 4.5 – 5.5 Debye4.0 – 5.0 Debye1.5 – 2.5 Debye
Prevalent Environment Solid State / Polar SolventsMinor equilibrium speciesRare / Kinetically trapped

Table 1: Comparative thermodynamic and structural properties of 1,2,4-triazine tautomers.

Analytical Workflows for Tautomer Elucidation

Determining the exact tautomeric state of a 1,2,4-triazine derivative requires a multimodal approach. Relying solely on 1D 1 H-NMR at room temperature frequently leads to erroneous assignments due to rapid proton exchange coalescing the signals[9][10].

Workflow cluster_0 Solution-State Analysis cluster_1 Solid-State & In Silico Start Target: 1,2,4-Triazin-5-ol Derivative NMR Variable-Temp 1H/13C NMR (Determine Exchange Kinetics) Start->NMR N15 15N-CPMAS & 1H-15N HSQC (Map Protonation Sites) Start->N15 XRD Single-Crystal XRD (Absolute Conformation) Start->XRD DFT DFT / TD-DFT Calculations (Thermodynamic Stabilities) Start->DFT End Comprehensive Tautomeric Profile NMR->End N15->End XRD->End DFT->End

Figure 2: Multimodal analytical workflow for the structural elucidation of tautomeric heterocycles.

Advanced NMR Techniques

To definitively assign the tautomer in solution, 15 N-labeling combined with 2D 1 H- 15 N HSQC/HMBC is the gold standard[3][10]. Because the 14 N nucleus is quadrupolar, it broadens the signals of attached protons, masking critical J-coupling data. By using 15 N-enriched precursors (or relying on natural abundance at high magnetic fields), scientists can observe direct 1JN−H​ couplings (~90 Hz), proving unequivocally that a proton resides on a specific nitrogen (lactam) rather than oxygen (lactim)[3][10].

X-ray Crystallography

In the solid state, X-ray diffraction consistently reveals that the 1,2,4-triazin-5-one (lactam) form is the global minimum. This is largely driven by the formation of highly stable, intermolecular hydrogen-bonded dimers (N-H···O=C) that propagate through the crystal lattice[6].

Field-Proven Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems. They address the specific physical chemistry challenges (e.g., trace water catalysis, polymorph trapping) inherent to 1,2,4-triazines.

Protocol 1: Variable-Temperature (VT) NMR for Tautomeric Exchange Kinetics

Causality Check: At 298 K, prototropic exchange between the N2, N4, and O5 positions is often faster than the NMR timescale, resulting in a single, broad, averaged resonance. Lowering the temperature slows this exchange, allowing the observation of distinct tautomeric populations (anisochrony)[9].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the 1,2,4-triazine derivative in 0.6 mL of strictly anhydrous, ampoule-sealed DMF- d7​ or THF- d8​ .

    • Crucial Step: Do not use standard benchtop deuterated solvents. Trace H 2​ O acts as a proton shuttle, artificially accelerating the exchange rate and preventing signal decoalescence even at cryogenic temperatures.

  • Co-Solvent Addition (Optional): If the compound forms insoluble hydrogen-bonded aggregates, add 5% v/v Trifluoroacetic acid (TFA- d1​ ). TFA disrupts π -stacking and intermolecular H-bonds, isolating the monomeric tautomeric dynamics[9].

  • Data Acquisition: Insert the sample into a 500 MHz (or higher) NMR spectrometer equipped with a VT probe.

  • Cooling Gradient: Acquire standard 1 H spectra starting at 298 K. Cool the probe in 10 K decrements down to 213 K (or the solvent's freezing point). Allow 10 minutes of thermal equilibration at each step.

  • Validation: Monitor the broad exchangeable proton signal (typically 10.0 - 13.0 ppm). As temperature drops, observe the signal split into distinct sharp peaks representing the 2H and 4H lactam forms. Integrate these peaks to calculate the equilibrium constant ( Keq​ ) at that specific temperature.

Protocol 2: Polymorph-Controlled Single Crystal Growth for XRD

Causality Check: The solvent used for crystallization dictates the tautomer trapped in the lattice. Highly polar, H-bond accepting solvents (like DMSO) can co-crystallize and stabilize higher-energy tautomers, whereas non-polar solvents force the molecule to self-associate into its lowest-energy dimeric lactam form[6].

Step-by-Step Methodology:

  • Solvent Screening: Prepare three saturated solutions of the triazine derivative (approx. 20 mg/mL) in: (A) Methanol, (B) Ethyl Acetate, and (C) Toluene.

  • Filtration: Pass each solution through a 0.22 μ m PTFE syringe filter into a clean 1-dram glass vial to remove nucleation sites (dust/undissolved particulates).

  • Vapor Diffusion Setup (The "Self-Validating" Method): Place the un-capped 1-dram vial containing the polar solution (e.g., Methanol) inside a larger 20 mL scintillation vial containing 5 mL of an anti-solvent (e.g., Pentane or Diethyl Ether).

  • Sealing and Incubation: Cap the outer vial tightly. Store in a vibration-free environment at a constant 20 °C.

    • Why Vapor Diffusion? It provides a thermodynamically controlled, infinitely slow increase in supersaturation, preventing the kinetic trapping of metastable tautomeric polymorphs.

  • Harvesting: After 3–7 days, inspect for highly faceted, translucent crystals. Mount a single crystal on a diffractometer loop using perfluoropolyether oil to protect it from atmospheric moisture during data collection.

References

  • Chapter 3 – Structural characterization of triazines. TDX (Tesis Doctorals en Xarxa).[Link]

  • US20250236617A1 - Bicyclic tetrahydrothiazepine derivatives.
  • US10472367B2 - Imidazo[1,2-B][1,2,4]triazines as c-Met inhibitors.
  • The Role of Triplet State Keto-Enol Tautomerism in the Photodeamination of Metamitron. ResearchGate.[Link]

  • Houben-Weyl Methods of Organic Chemistry Vol. E 9c, 4th Edition Supplement. Thieme Connect.[Link]

  • The Role of Triplet State Keto–Enol Tautomerism in the Photodeamination of Metamitron. The Journal of Physical Chemistry A (ACS Publications).[Link]

  • Tautomerism of 4-hydrazinoquinazolines: vibrational spectra and computational study. Oles Honchar Dnipro National University.[Link]

  • Synthesis and Molecular Structure of 6-Amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one. PubMed Central (NIH).[Link]

  • 15N-Labelling and structure determination of adamantylated azolo-azines in solution. Beilstein Journal of Organic Chemistry.[Link]

  • 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC Advances.[Link]

Sources

Exploratory

Unveiling the Pharmacological Potential of Chlorophenyl-1,3,5-Triazine Derivatives: A Mechanistic and Methodological Guide

Executive Summary The symmetrical 1,3,5-triazine (s-triazine) core has emerged as a privileged scaffold in modern medicinal chemistry and agrochemical development[1]. By strategically functionalizing this core with a chl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The symmetrical 1,3,5-triazine (s-triazine) core has emerged as a privileged scaffold in modern medicinal chemistry and agrochemical development[1]. By strategically functionalizing this core with a chlorophenyl moiety, researchers can precisely tune the molecule's electronic profile and lipophilicity. This technical guide provides an in-depth analysis of the synthesis kinetics, anticancer mechanisms, and antimicrobial/antiviral properties of chlorophenyl triazine derivatives, offering field-proven protocols designed for rigorous, self-validating laboratory execution.

The Chemical Logic of the Chlorophenyl-s-Triazine Scaffold

The s-triazine ring is a six-membered heterocycle containing three nitrogen atoms. Unlike benzene, the high electronegativity of these nitrogen atoms severely depletes the ring’s π -electron density. Consequently, the s-triazine core is highly resistant to electrophilic attack but exceptionally susceptible to nucleophilic aromatic substitution[1].

Introducing a chlorophenylamino group to this core serves two critical mechanistic functions:

  • Electronic Tuning: The electron-withdrawing nature of the chlorine atom modulates the pKa of adjacent amines, optimizing the molecule for specific hydrogen-bonding interactions within target protein pockets[2].

  • Lipophilic Enhancement: The chlorophenyl group significantly increases the overall lipophilicity of the molecule. This is a primary driver for penetrating cellular membranes and anchoring the compound into the hydrophobic ATP-binding clefts of receptor tyrosine kinases (RTKs)[2].

SAR_Logic Core s-Triazine Core Cl_Phenyl Chlorophenyl Group Core->Cl_Phenyl Amine Cyclic Amine Core->Amine Lipo High Lipophilicity Cl_Phenyl->Lipo Enhances HBond Target H-Bonding Amine->HBond Facilitates

Fig 1. Structure-Activity Relationship (SAR) logic for chlorophenyl triazines.

Synthesis Kinetics: Overcoming Deactivation via Microwave Irradiation

The universal starting material for these derivatives is cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)[3]. The substitution of its three equivalent chlorine atoms is strictly temperature-dependent due to a phenomenon known as electronic crosstalk.

The Causality of Temperature Control: When the first chlorine is displaced by an amine at 0 °C, the lone pair of the newly attached nitrogen donates electron density into the electron-deficient triazine ring. This partial re-aromatization reduces the electrophilicity of the remaining carbon centers. Consequently, the second substitution requires room temperature, and the third demands high thermal energy (reflux or microwave)[3][4].

Recent synthetic advancements prove that Microwave (MW) irradiation drastically outperforms conventional reflux (RF). MW provides uniform dielectric heating that rapidly overcomes the activation energy barrier of the deactivated di-substituted intermediate, boosting yields from 78–86% to 88–95% while minimizing thermal degradation[2].

Protocol 1: Microwave-Assisted Synthesis of Symmetrical Chlorophenylamino-s-triazines

This protocol is designed as a self-validating system to ensure structural integrity and high yield.

  • Step 1: Reagent Preparation. Dissolve 1.0 eq of 4,6-dichloro-N-(chlorophenyl)-1,3,5-triazin-2-amine in anhydrous tetrahydrofuran (THF).

    • Validation Metric: Ensure THF is strictly anhydrous (Karl Fischer titration < 50 ppm). Trace moisture will cause competitive hydrolysis of the C-Cl bonds, generating inactive cyanuric acid byproducts.

  • Step 2: Nucleophilic Addition. Add 2.5 eq of the desired secondary amine (e.g., piperidine or morpholine) and 2.0 eq of N,N-diisopropylethylamine (DIPEA) to act as a non-nucleophilic acid scavenger.

  • Step 3: Microwave Irradiation. Seal the vessel and subject the mixture to microwave irradiation (50 W) at 150 °C for 15–30 minutes[2][3].

    • Validation Metric: Monitor internal pressure and temperature profiles in real-time. A stable pressure curve confirms the absence of solvent decomposition.

  • Step 4: Quenching & Isolation. Pour the reaction mixture into crushed ice-water. The sudden dielectric shift forces the precipitation of the highly lipophilic triazine product. Filter under a vacuum and recrystallize from hot ethanol.

  • Step 5: Analytical Confirmation. Analyze the product via ¹H NMR.

    • Validation Metric: Confirm structural identity by locating the characteristic –NH– linker proton, which consistently appears as a distinct singlet in the downfield range of 8.05–10.76 ppm[2].

Anticancer Activity: Kinase Inhibition and Apoptosis

Chlorophenyl triazine derivatives have demonstrated profound antiproliferative effects against colorectal (SW480, SW620, HCT-116) and breast (MCF-7, MDA-MB-231) cancer cell lines[1][3].

Mechanistically, these compounds act as potent, ATP-competitive inhibitors of key oncogenic enzymes. For example, derivatives like 3-(4,6-bis((3-chlorophenyl)amino)-1,3,5-triazin-2-yl)thiazolidine-2,5-dione exhibit strong inhibition of Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK). By blocking the ATP-binding pocket of EGFR, the compound halts the downstream PI3K/AKT signaling cascade, downregulates β -catenin expression, and triggers apoptosis[1]. Other hybrid derivatives effectively target Dihydrofolate Reductase (DHFR) and Thioredoxin Reductase (TrxR)[1].

EGFR_Inhibition Ligand EGF Ligand EGFR EGFR Tyrosine Kinase Ligand->EGFR Activates PI3K PI3K / AKT Cascade EGFR->PI3K Phosphorylates Inhibitor Chlorophenyl Triazine Inhibitor->EGFR Blocks ATP Pocket Apoptosis Apoptosis Induction Inhibitor->Apoptosis Triggers Proliferation Tumor Proliferation PI3K->Proliferation Drives

Fig 2. Mechanism of EGFR-TK inhibition by chlorophenyl triazine derivatives.

Quantitative Efficacy Data
Compound Class / DerivativePrimary TargetCell Line / EnzymePotency (IC₅₀ / GI₅₀)Ref
3-(4,6-bis((3-chlorophenyl)amino)-1,3,5-triazin-2-yl)thiazolidine-2,5-dioneEGFR-TKMDA-MB-21, MCF-7IC₅₀ = 2.54 µM[1]
4,6-diamino-1,2-dihydro-1,3,5-triazine chalcone hybridDHFR / TrxRHCT116 (Colorectal)GI₅₀ = 0.026 µM[1]
Trisubstituted s-triazine (morpholine/aniline)ProliferationMCF-7 (Breast)IC₅₀ = 0.82 µM[1]
Piperazine-functionalized 1,3,5-triazine (Compound C35)PVY Capsid ProteinPotato Virus Y (PVY)56.9% Protective Activity[5]

Antiviral and Antimicrobial Applications

Beyond oncology, the s-triazine core is a formidable antimicrobial and antiviral agent. In agricultural biotechnology, piperazine-functionalized 1,3,5-triazine derivatives have been engineered to combat Potato Virus Y (PVY), a devastating RNA virus[5].

The Causality of Antiviral SAR: 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and molecular docking studies reveal that the cyclic amine (piperazine) acts as a critical hydrogen-bond donor/acceptor. It interacts specifically with Glutamic Acid 150 (GLU 150) on the PVY Capsid Protein (PVY CP)[5]. This targeted binding disrupts the structural integrity of the viral capsid, effectively neutralizing viral replication and providing protective, curative, and inactivating activities superior to commercial standards like moroxydine hydrochloride[5].

Protocol 2: In Vitro Antiviral Protective Activity Assay (PVY)

This assay differentiates between direct virucidal activity and host-mediated protective immunity by applying the test compound prior to viral inoculation.

  • Step 1: Host Preparation. Cultivate Nicotiana tabacum (tobacco) plants to the 5–6 leaf stage under strictly controlled greenhouse conditions (25 °C, 16 h light / 8 h dark).

    • Validation Metric: Select plants with uniform leaf surface area and identical growth stages to eliminate biological variance.

  • Step 2: Compound Application. Spray the leaves uniformly with a 500 µg/mL solution of the triazine derivative formulated in 0.1% Tween-80/water[5].

    • Controls: Treat parallel cohorts with Ningnanmycin (Positive Control) and 0.1% Tween-80 vehicle (Negative Control) to establish the dynamic range of the assay.

  • Step 3: Viral Inoculation. After 24 hours of compound absorption, mechanically inoculate the treated leaves with a standardized titer of Potato Virus Y (PVY).

    • Validation Metric: Dust the leaves lightly with carborundum powder prior to inoculation. This abrasive ensures uniform micro-lesions for consistent viral entry.

  • Step 4: Incubation & Observation. Incubate the plants for 7–10 days until distinct mosaic symptoms manifest clearly in the negative control group.

  • Step 5: Quantification. Calculate protective efficacy using the formula: Efficacy (%) = [(C - T) / C] × 100 (Where C and T represent the number of local lesions or viral RNA copies quantified via RT-qPCR in the control and treatment groups, respectively).

References

  • Source: nih.gov (PMC)
  • Source: mdpi.
  • Source: rsc.
  • Source: semanticscholar.
  • Source: benchchem.

Sources

Foundational

A Technical Guide to the Pharmaceutical Potential of 6-Methyl-1,2,4-Triazine Derivatives

Abstract The 1,2,4-triazine core is a privileged scaffold in medicinal chemistry, and the introduction of a methyl group at the 6-position can significantly influence the molecule's steric and electronic properties, lead...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,2,4-triazine core is a privileged scaffold in medicinal chemistry, and the introduction of a methyl group at the 6-position can significantly influence the molecule's steric and electronic properties, leading to a diverse range of pharmacological activities. This guide provides an in-depth analysis of the synthesis, mechanisms of action, and structure-activity relationships of 6-methyl-1,2,4-triazine derivatives. We will explore their potential applications in oncology, infectious diseases, and inflammatory conditions, supported by detailed experimental protocols and mechanistic diagrams. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this important class of heterocyclic compounds.

Introduction: The Versatility of the 1,2,4-Triazine Scaffold

The 1,2,4-triazine ring system, an azaheterocycle with three nitrogen atoms in a six-membered ring, is a cornerstone in the development of novel therapeutic agents.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5][6][7][8] The unique electronic and structural features of the triazine core allow for extensive chemical modifications, enabling the fine-tuning of their pharmacokinetic and pharmacodynamic profiles.[9]

The focus of this guide, the 6-methyl-1,2,4-triazine moiety, introduces a small alkyl group that can critically impact the molecule's interaction with biological targets. This substitution can enhance binding affinity, improve metabolic stability, and modulate the overall pharmacological effect. This document will delve into the specific applications where this structural feature has proven to be advantageous.

Synthetic Strategies for 6-Methyl-1,2,4-Triazine Derivatives

The synthesis of the 1,2,4-triazine core is well-established, with the most common method involving the condensation of 1,2-dicarbonyl compounds with acid hydrazides or their equivalents.[2][10] For 6-methyl derivatives, a key starting material is often a pyruvic acid derivative or a related 1,2-dicarbonyl compound bearing a methyl group.

A common synthetic route starts with the reaction of thiocarbohydrazide with pyruvic acid to form 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one, a versatile intermediate for further derivatization.[11] This intermediate can then be subjected to a variety of chemical transformations to introduce diverse functionalities at different positions of the triazine ring.[11][12]

Experimental Protocol: Synthesis of 4-Amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one

Causality: This protocol utilizes a classical condensation-cyclization reaction. Pyruvic acid provides the C5-C6 backbone with the required methyl group at C6. Thiocarbohydrazide acts as the nitrogen and sulfur source, enabling the formation of the triazine ring with the mercapto and amino groups at positions 3 and 4, respectively.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve pyruvic acid (1 equivalent) in a suitable solvent such as ethanol.

  • Addition of Reagent: Add thiocarbohydrazide (1 equivalent) to the solution.

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization: General Synthetic Workflow

G cluster_start Starting Materials Pyruvic_Acid Pyruvic Acid Derivative (with C6-Methyl) Condensation Condensation & Cyclization Pyruvic_Acid->Condensation Hydrazide Acid Hydrazide / Thiocarbohydrazide Hydrazide->Condensation Intermediate 6-Methyl-1,2,4-triazine Core Intermediate Condensation->Intermediate Derivatization Functional Group Interconversion Intermediate->Derivatization Final_Product Diverse 6-Methyl-1,2,4-triazine Derivatives Derivatization->Final_Product caption General workflow for synthesizing 6-methyl-1,2,4-triazine derivatives.

Caption: General workflow for synthesizing 6-methyl-1,2,4-triazine derivatives.

Therapeutic Applications and Mechanisms of Action

Derivatives of 6-methyl-1,2,4-triazine have demonstrated significant potential across several therapeutic areas. Their biological activity is often attributed to their ability to interact with specific enzymes or receptors, leading to the modulation of key signaling pathways.

Anticancer Activity

The 1,2,4-triazine scaffold is a prominent feature in many anticancer agents.[5][9] These compounds can exert their effects through various mechanisms, including the induction of apoptosis, inhibition of crucial kinases, and disruption of cell cycle progression.[13][14][15]

Mechanism of Action: A notable mechanism involves the inhibition of signaling pathways that are often dysregulated in cancer, such as the RAS/RAF/MAPK and PI3K/mTOR pathways.[13][16] For instance, certain 1,2,4-triazine sulfonamide derivatives have been shown to induce apoptosis in colon cancer cells.[13] Some derivatives also exhibit inhibitory activity against Bruton's tyrosine kinase (BTK), a key player in B-cell malignancies.[17]

A novel pyrazolo[4,3-e]tetrazolo[1,5-b][3][11][18]triazine sulphonamide derivative, MM-129, has shown potent antiproliferative effects against colon cancer cell lines with IC50 values significantly lower than the standard chemotherapeutic agent 5-fluorouracil.[17] This compound was found to inhibit Bruton's tyrosine kinase (BTK) and activate apoptosis.[17]

Structure-Activity Relationship (SAR): The substitution pattern on the triazine ring is critical for anticancer activity. The presence of bulky aryl groups at the 5 and 6 positions can enhance potency.[4] Furthermore, the nature of the substituent at the 3-position can significantly influence the mechanism of action and target selectivity.

Compound ClassTarget/MechanismCancer TypeReference
Pyrazolo[4,3-e]tetrazolo[1,5-b][3][11][18]triazine sulphonamidesBTK inhibition, Apoptosis inductionColorectal Cancer[17]
1,2,4-Triazine-chalcone hybridsROS-ERK-DR5 axisGastric Cancer[19]
1,2,4-Triazine-6-one derivativesApoptosis inductionColon and Liver Cancer[14][15]
Visualization: Simplified BTK Inhibition Pathway

BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK activates PLCg2 PLCγ2 BTK->PLCg2 phosphorylates Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation MM129 6-Methyl-1,2,4-Triazine Derivative (e.g., MM-129) MM129->BTK inhibits caption Inhibition of the BTK signaling pathway by a 1,2,4-triazine derivative.

Caption: Inhibition of the BTK signaling pathway by a 1,2,4-triazine derivative.

Antimicrobial Activity

6-Methyl-1,2,4-triazine derivatives have also been investigated for their efficacy against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans.[6][12][20]

Mechanism of Action: While the exact mechanisms are still under investigation for many derivatives, it is hypothesized that these compounds may interfere with essential microbial processes such as cell wall synthesis, nucleic acid replication, or protein synthesis. The heterocyclic nature of the triazine ring allows it to act as a bioisostere for natural purines, potentially disrupting metabolic pathways.

Several synthesized 6-methyl-3-thioxo-2,3-dihydro-1,2,4-triazine derivatives have been evaluated for their antimicrobial activity.[12] Some of these compounds exhibited a wide range of activity against both bacteria and fungi, with minimal inhibitory concentrations in the microgram range.[20]

Structure-Activity Relationship (SAR): The presence of a thioxo group at the 3-position and various substituents at the 4-position of the 6-methyl-1,2,4-triazine ring appear to be important for antimicrobial activity.[12] For instance, the introduction of a morpholine-4-ylsulfanyl group at the 3-position has been explored.[12][20]

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. 1,2,4-triazine derivatives have emerged as promising candidates for the development of novel anti-inflammatory agents.[3][4]

Mechanism of Action: A primary mechanism of anti-inflammatory action for these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated during inflammation.[18] Some derivatives also exhibit inhibitory activity against lipoxygenase (LOX) enzymes, which are involved in the production of other inflammatory mediators.[18] More recently, 1,2,4-triazine derivatives have been identified as inhibitors of the NLRP3 inflammasome, a key component of the innate immune system that drives the production of pro-inflammatory cytokines IL-1β and IL-18.[21] Certain derivatives have also been shown to suppress inflammatory responses in diabetic conditions by modulating the AGE-RAGE signaling pathway.[22]

Novel 1,2,4-triazine-quinoline hybrids have been designed as potent dual inhibitors of COX-2 and 15-LOX.[18] These hybrids effectively inhibited the production of inflammatory mediators such as nitric oxide (NO), reactive oxygen species (ROS), and tumor necrosis factor-alpha (TNF-α) in cellular assays.[18]

Compound ClassTarget/MechanismInflammatory ConditionReference
1,2,4-Triazine-quinoline hybridsDual COX-2/15-LOX inhibitionGeneral Inflammation[18]
1,2,4-Triazine derivativesNLRP3 inflammasome inhibitionAutoimmune, Neurodegenerative diseases[21]
1,2,4-Triazine derivativesAGE-RAGE signaling suppressionDiabetic vascular complications[22]
Experimental Protocol: In Vitro COX-2 Inhibition Assay

Causality: This assay directly measures the ability of a test compound to inhibit the enzymatic activity of COX-2. The conversion of arachidonic acid to prostaglandin E2 (PGE2) is a key step in the inflammatory cascade mediated by COX-2. By quantifying the reduction in PGE2 production, we can determine the inhibitory potency of the 6-methyl-1,2,4-triazine derivative.

Methodology:

  • Enzyme and Substrate Preparation: Prepare solutions of purified human recombinant COX-2 enzyme and its substrate, arachidonic acid, in an appropriate assay buffer.

  • Compound Incubation: In a 96-well plate, add the test 6-methyl-1,2,4-triazine derivative at various concentrations. Include a positive control (e.g., celecoxib) and a vehicle control (e.g., DMSO).

  • Enzyme Addition: Add the COX-2 enzyme to each well and incubate for a short period at 37°C to allow for compound-enzyme interaction.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Reaction Termination: After a defined incubation period (e.g., 10-15 minutes), stop the reaction by adding a quenching solution (e.g., a strong acid).

  • PGE2 Quantification: Measure the concentration of the product, PGE2, in each well using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition) by plotting the inhibition data against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

6-Methyl-1,2,4-triazine derivatives represent a versatile and promising class of compounds with significant therapeutic potential. Their diverse pharmacological activities, spanning from anticancer to antimicrobial and anti-inflammatory effects, underscore the importance of this scaffold in drug discovery. The synthetic accessibility of these compounds allows for extensive structural modifications, paving the way for the development of new derivatives with improved potency, selectivity, and pharmacokinetic properties.

Future research should focus on elucidating the precise molecular mechanisms of action for the most promising candidates. Advanced computational techniques, such as molecular docking and dynamics simulations, can aid in the rational design of next-generation 6-methyl-1,2,4-triazine derivatives with optimized target interactions. Furthermore, in vivo studies in relevant animal models are crucial to validate the preclinical efficacy and safety of these compounds, ultimately translating these promising research findings into novel clinical therapies.

References

  • Abdel-Maksoud, M. S., et al. (2023). Novel 1,2,4-Triazine-Quinoline Hybrids: The Privileged Scaffolds as Potent Multi-target Inhibitors of LPS-Induced Inflammatory Response Via Dual COX-2 and 15-LOX Inhibition. PMC. [Link]

  • Gzella, A., et al. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. MDPI. [Link]

  • Shawali, A. S., et al. (2014). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. ResearchGate. [Link]

  • Youssef, A. M., et al. (2014). Synthesis and Antimicrobial Activities of Some 6-Methyl-3-Thioxo-2,3-Dihydro-1,2,4-Triazine Derivatives. Taylor & Francis Online. [Link]

  • Kandeel, M. M., et al. (2018). Synthesis of 1,2,4-triazine derivatives as potential anti-anxiety and anti-inflammatory agents. ResearchGate. [Link]

  • Zein, M. A. E.-L., & El-Shenawy, A. I. (2016). An Efficient Synthesis of 1,2,4-triazine-6-one Derivatives and Their in vitro Anticancer Activity. International Journal of Pharmacology, 12(3), 188-194. [Link]

  • Bernat-Wyrybkiewicz, A., et al. (2021). Exploration of novel heterofused 1,2,4-triazine derivative in colorectal cancer. PMC. [Link]

  • Jahan, H., et al. (2024). 1,2,4-Triazine derivatives as agents for the prevention of AGE-RAGE-mediated inflammatory cascade in THP-1 monocytes: An approach to prevent inflammation-induced late diabetic complications. PubMed. [Link]

  • Zein, M. A. E.-L., & El-Shenawy, A. I. (2016). An Efficient Synthesis of 1,2,4-triazine-6-one Derivatives and Their in vitro Anticancer Activity. Science Alert. [Link]

  • Youssef, A. M., et al. (2014). Synthesis and Antimicrobial Activities of Some 6-Methyl-3-Thioxo-2,3-Dihydro-1,2,4-Triazine Derivatives. ResearchGate. [Link]

  • Song, Z., et al. (2022). Discovery of novel 1,2,4-triazine-chalcone hybrids as anti-gastric cancer agents via an axis of ROS-ERK. Arabian Journal of Chemistry, 15(4), 103644. [Link]

  • Parrino, B., et al. (2017). An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds. European Journal of Medicinal Chemistry, 142, 136-152. [Link]

  • Al-Salahi, R., et al. (2023). Exploring s-triazine derivatives as anticancer agents. Future Medicinal Chemistry, 15(1), 1-3. [Link]

  • (2023). 1,2,4-Triazine Derivatives as NLRP3 Inhibitors for Treating Diseases. ACS Publications. [Link]

  • Perumal, S., et al. (2008). Novel one pot synthesis of substituted 1,2,4-triazines. Arkivoc, 2008(15), 79-87. [Link]

  • Adhikari, A., et al. (2023). A Mini Review on Triazine Derivatives as Anti-Cancer Drugs. ResearchGate. [Link]

  • Ali, A. M., et al. (2023). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Egyptian Journal of Chemistry, 66(7), 31-38. [Link]

  • Brown, D. G., et al. (2022). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. PMC. [Link]

  • (2022). Study The Effect Of Antimicrobial Activity Of Some Synthesize Noval Qunazolino- 2,4,6- Tri - Substituted -S-Triazine Derivatives. EPRA International Journal of Research and Development. [Link]

  • Christopher, J. A., et al. (2012). Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Journal of Medicinal Chemistry, 55(3), 1264-1270. [Link]

  • Kumar, D., et al. (2019). Synthesis of 1,2,4-triazin-6(5H)-one Derivatives as Novel Anticancer Agents. ResearchGate. [Link]

  • Papagiannouli, F., et al. (2023). Synthesis and crystal structures of 6- and 8-methyl-3-phenylbenzo[e][3][11][18]triazines. IUCrData, 8(9), x230985. [Link]

  • Kumar, R., et al. (2023). Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. MDPI. [Link]

  • Gomha, S. M., et al. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. SCIRP. [Link]

  • Brown, D. G., et al. (2022). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. ACS Publications. [Link]

  • Al-Masoudi, W. A. M., et al. (2022). Synthesis and Study Impaction Antibacterial, Antifungal Activity Newly Pyridazine and 1,2,4-Triazine Derivatives. Chemical Methodologies, 6(4), 302-315. [Link]

  • Kumar, G., et al. (2023). Synthesis, Anticancer Activity and Molecular Docking Study of Some Novel 1,3,5- Triazine Derivatives. Research Trend. [Link]

Sources

Exploratory

Structure-Activity Relationship (SAR) of Chlorophenyl Triazines: A Comprehensive Guide to Scaffold Optimization and Target Engagement

Chlorophenyl triazines represent a highly privileged class of pharmacophores in medicinal chemistry. By combining the rigid, planar, and easily functionalized triazine core (typically 1,3,5-s-triazine or 1,2,4-triazine)...

Author: BenchChem Technical Support Team. Date: March 2026

Chlorophenyl triazines represent a highly privileged class of pharmacophores in medicinal chemistry. By combining the rigid, planar, and easily functionalized triazine core (typically 1,3,5-s-triazine or 1,2,4-triazine) with the highly lipophilic and electron-withdrawing chlorophenyl moiety, researchers can precisely engineer molecules that engage deep hydrophobic pockets in various biological targets.

This technical guide explores the structure-activity relationships (SAR) of chlorophenyl triazines, detailing their mechanistic grounding in enzyme inhibition, the causality behind structural optimizations, and the self-validating protocols used to synthesize and evaluate them.

Mechanistic Grounding: The DHFR Inhibition Paradigm

The most historically and clinically significant target for chlorophenyl triazines is Dihydrofolate Reductase (DHFR) . DHFR is a ubiquitous enzyme responsible for reducing 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF), a critical cofactor for the de novo synthesis of purines and thymidylate 1.

Compounds like Cycloguanil (1-(4-chlorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine) act as competitive inhibitors of DHFR. The diamino-triazine ring mimics the pteridine ring of the natural folate substrate, forming critical hydrogen bonds with conserved acidic residues in the active site (e.g., Asp54 in Plasmodium falciparum DHFR). Simultaneously, the 4-chlorophenyl group is driven by the hydrophobic effect into a deep, non-polar specificity pocket, anchoring the inhibitor and preventing DHF from binding [[2]]() 3.

DHFR_Pathway DHF 7,8-Dihydrofolate (DHF) DHFR DHFR Enzyme DHF->DHFR Binds THF 5,6,7,8-Tetrahydrofolate (THF) DHFR->THF NADPH Reduction DNA DNA Synthesis & Cell Proliferation THF->DNA Purine/Thymidylate Synthesis Inhibitor Chlorophenyl Triazine (e.g., Cycloguanil) Inhibitor->DHFR Competitive Inhibition

Figure 1: Mechanism of DHFR inhibition by chlorophenyl triazines disrupting folate metabolism.

Structure-Activity Relationship (SAR) Insights

The versatility of the triazine core allows for modular substitution, leading to distinct SAR profiles across different therapeutic areas.

Antimalarial Optimization: Overcoming Steric Resistance

In wild-type P. falciparum DHFR (PfDHFR), the 4-chlorophenyl group provides optimal hydrophobic contacts. However, the emergence of the A16V + S108T double mutation causes a severe steric clash between the mutated Val-16 residue and the 6,6-dimethyl groups of cycloguanil, altering the orientation of the chlorophenyl ring 4.

  • Causality in SAR: By shifting the chlorine atom from the para (4-Cl) to the meta (3-Cl) position, or by utilizing a 3,4-dichlorophenyl moiety, the molecule navigates around the bulky Val-16 side chain. This simple positional shift restores binding affinity, resulting in a 120-fold increase in efficacy against the resistant mutant compared to standard cycloguanil 4.

Anticancer Applications: Symmetrical Triazines and EGFR-TK

Recent developments have repurposed the chlorophenyl triazine scaffold for oncology, targeting human DHFR, PI3K/mTOR, and EGFR-TK 56.

  • Causality in SAR: Symmetrical phenylamino-s-triazine derivatives require electron-withdrawing groups (like -Cl) to enhance cytotoxicity. Pairing a 4-chlorophenyl group with saturated cyclic amines (e.g., morpholine or piperidine) drastically improves the therapeutic index. The cyclic amines increase aqueous solubility and reduce toxicity to normal cells, while the 4-chlorophenyl group maintains high potency against colon carcinoma (C26) and breast cancer (MCF7) cell lines 7. For EGFR-TK inhibition, a 3-chlorophenyl substitution combined with a thiazolidine-2,5-dione ring yields optimal apoptosis induction [[5]]().

Antimicrobial & Antifungal Hybridization

When the s-triazine core is hybridized with a thiazole ring, it forms potent antimicrobial agents.

  • Causality in SAR: The introduction of a furfuryl-amino group at the remaining active site of a 4-chlorophenylthiazolyl-s-triazine creates a highly bioactive core against Gram-positive bacteria. The free furfuryl and chlorophenyl groups enhance bacterial membrane penetration, whereas bulky aliphatic chains (like butyl) sterically hinder target engagement 8.

SAR_Map Core s-Triazine Core (Scaffold) R1 R1: Chlorophenyl Group (Lipophilicity & Target Binding) Core->R1 R2 R2: Saturated Cyclic Amines (e.g., Morpholine, Piperidine) Core->R2 R3 R3: Furfuryl-amino or Thiols (Antimicrobial Enhancement) Core->R3 R1_Detail 4-Cl: High Anticancer Activity 3,4-diCl: Overcomes DHFR Mutations 3-Cl: Enhances EGFR-TK Inhibition R1->R1_Detail R2_Detail Reduces toxicity on normal cells Improves therapeutic index R2->R2_Detail

Figure 2: Logical SAR mapping of trisubstituted chlorophenyl s-triazines.

Quantitative SAR Data Summary
Compound / ClassTarget / IndicationKey Structural FeatureQuantitative Efficacy
Cycloguanil PfDHFR (Malaria)4-chlorophenyl at N1IC₅₀ = 1.5 nM (Wild-type)
m-Chloro Cycloguanil Analogue Mutant PfDHFR (A16V+S108T)3-chloro or 3,4-dichloro shift~120-fold higher efficacy vs Cycloguanil
NSC127159 Human DHFR (Cancer)1,2-dihydrotriazine coreSub-nanomolar target engagement
Symmetrical s-Triazine 3c C26 Colon Carcinoma4-chlorophenyl + MorpholineIC₅₀ = 1.21 µM
Compound 20 EGFR-TK (Breast Cancer)3-chlorophenyl + ThiazolidineIC₅₀ = 2.54 µM
Compound 32d Gram-positive BacteriaFurfuryl-amino substitutionEquipotent to Penicillin G

Chemical Synthesis & Optimization Workflows

The synthesis of trisubstituted chlorophenyl s-triazines relies on the highly predictable, temperature-dependent nucleophilic aromatic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) 8.

The Causality of Temperature Control: Cyanuric chloride is highly electrophilic. The first substitution with a nucleophile (e.g., 4-chloroaniline) is violently exothermic. If not controlled at 0–5 °C, polysubstitution occurs, ruining regioselectivity. Once the first chlorine is replaced by an electron-donating amino group, the triazine ring's electrophilicity drops significantly. Therefore, the second substitution requires room temperature, and the third requires reflux (80–100 °C) to overcome the deactivated state of the ring [[8]]().

Synthesis_Workflow Step1 Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine) Step2 1st Nucleophilic Substitution (e.g., 4-chloroaniline) Temp: 0-5 °C Step1->Step2 Step3 2nd Nucleophilic Substitution (e.g., Morpholine/Piperidine) Temp: Room Temp Step2->Step3 Step4 3rd Nucleophilic Substitution (e.g., Ethanolamine or Thiols) Temp: Reflux (80-100 °C) Step3->Step4 Product Trisubstituted Chlorophenyl s-Triazine Derivative Step4->Product

Figure 3: Temperature-controlled step-by-step synthesis workflow of trisubstituted s-triazines.

Experimental Protocols (Self-Validating Systems)

To ensure high scientific integrity, the following protocols incorporate internal validation mechanisms to prevent false positives in both chemical synthesis and biological evaluation.

Protocol A: Microwave-Assisted Synthesis of Chlorophenylamino-s-triazines

Microwave (MW) irradiation achieves superior yields (88–95%) in drastically less time (15–30 min) compared to conventional reflux (12–24 h) by providing rapid, uniform heating that enhances nucleophilic substitution while minimizing degradation side reactions 7.

  • Preparation: Dissolve 1 mmol of the dichloro-s-triazine intermediate (previously substituted with the desired cyclic amine) in 10 mL of 1,4-dioxane.

  • Reagent Addition: Add 1.2 mmol of the target chlorophenylamine (e.g., 4-chloroaniline) and 2 mmol of anhydrous K₂CO₃ (to act as an acid scavenger for the generated HCl).

  • MW Irradiation: Place the sealed vessel in a microwave synthesizer set to 90 °C at 150 W for 20 minutes.

  • Validation (Reaction Monitoring): Monitor completion via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the starting material validates the completion of the substitution.

  • Workup & Structural Validation: Pour into crushed ice, filter the precipitate, and recrystallize from ethanol. Validate the structure via ¹H-NMR; the secondary amine (-NH-) proton linking the chlorophenyl moiety to the triazine ring will consistently appear as a distinct singlet in the downfield range of 8.05–10.76 ppm, shifting based on the electron-withdrawing effect of the specific chlorine position 7.

Protocol B: In Vitro DHFR Target Engagement & Enzyme Inhibition Assay

This kinetic assay measures the spectrophotometric depletion of NADPH, which is obligatorily coupled to the DHFR-mediated reduction of DHF to THF 12.

  • Buffer Preparation: Prepare assay buffer (50 mM TES, pH 7.0, 75 mM β-mercaptoethanol, 1 mg/mL BSA).

  • Reagent Assembly: In a UV-compatible 96-well microplate, add 100 µL of assay buffer, 10 µL of recombinant DHFR enzyme (human or P. falciparum), and 10 µL of the synthesized chlorophenyl triazine (serial dilutions from 10 µM to 0.1 nM in DMSO).

  • Self-Validation Controls:

    • Vehicle Control: DMSO only (Establishes 100% baseline enzyme velocity).

    • Positive Control: 1 µM Methotrexate or Pyrimethamine (Establishes 0% velocity baseline).

  • Initiation: Add 10 µL of 100 µM NADPH, followed by 10 µL of 100 µM DHF to initiate the reaction.

  • Kinetic Measurement: Immediately read the absorbance at 340 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the absorbance decay curve. Plot % inhibition versus log[Inhibitor] to derive the IC₅₀ value.

References

  • Design, synthesis and SAR exploration of hybrid 4-chlorophenylthiazolyl-s-triazine as potential antimicrobial agents. Taylor & Francis. 8

  • Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. RSC Publishing. 7

  • Recent Advances in the Biological Activity of s-Triazine Core Compounds. MDPI. 5

  • Synthesis, biological evaluation, and in silico studies of novel chalcone- and pyrazoline-based 1,3,5-triazines as potential anticancer agents. RSC Publishing.6

  • Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity. PMC / NIH. 1

  • An In-depth Technical Guide to the Mechanism of Action of Cycloguanil-d4 Hydrochloride as a DHFR Inhibitor. Benchchem. 2

  • Development of a Lead Inhibitor for the A16V+S108T Mutant of Dihydrofolate Reductase from the Cycloguanil-Resistant Strain of Plasmodium falciparum. ACS Publications. 4

  • Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity. ResearchGate. 3

Sources

Foundational

history and discovery of 3-(4-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol

An In-depth Technical Guide to the Synthesis, Properties, and Therapeutic Potential of 3-(4-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol For the attention of researchers, scientists, and drug development professionals, this...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis, Properties, and Therapeutic Potential of 3-(4-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol

For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of 3-(4-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol, a heterocyclic compound of significant interest in medicinal chemistry. This document delves into its historical context, plausible synthetic methodologies, and explores its potential as a therapeutic agent, particularly in the realm of anticonvulsant drug discovery.

Introduction and Historical Context

The 1,2,4-triazine core is a prominent scaffold in a multitude of biologically active compounds, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1] The exploration of 1,2,4-triazine derivatives as central nervous system (CNS) agents, particularly as anticonvulsants, has been an active area of research.[2] While a specific seminal publication detailing the initial discovery of 3-(4-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol remains elusive in the surveyed literature, its chemical structure aligns with the pharmacophoric features identified for anticonvulsant activity. This suggests its development likely emerged from systematic structure-activity relationship (SAR) studies on the 1,2,4-triazine nucleus aimed at identifying novel CNS-active compounds.

The general synthetic routes to 1,2,4-triazin-5-ones are well-established, often involving the cyclocondensation of an α-keto acid or its derivative with a semicarbazide or a related compound.[3] The presence of a 4-chlorophenyl group at the 3-position and a methyl group at the 6-position are common substitutions in medicinal chemistry, often introduced to modulate lipophilicity, metabolic stability, and target engagement.

Plausible Synthesis and Experimental Protocols

Based on established synthetic methodologies for 1,2,4-triazin-5-one derivatives, a plausible and efficient synthesis of 3-(4-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol can be proposed. The following protocol outlines a likely two-step synthetic sequence.

Experimental Workflow: Synthesis of 3-(4-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol

cluster_step1 Step 1: Synthesis of 2-(4-chlorophenyl)-2-oxoacetic acid cluster_step2 Step 2: Cyclocondensation cluster_step3 Step 3: Conversion to Hydroxy A 4-Chloroacetophenone C Oxidation A->C B Potassium Permanganate B->C D 2-(4-chlorophenyl)-2-oxoacetic acid C->D E 2-(4-chlorophenyl)-2-oxoacetic acid G Cyclocondensation E->G F Thiosemicarbazide F->G H 3-(4-Chlorophenyl)-6-methyl-1,2,4-triazin-5(4H)-thione G->H I 3-(4-Chlorophenyl)-6-methyl-1,2,4-triazin-5(4H)-thione K Oxidation I->K J Oxidizing Agent (e.g., H2O2) J->K L 3-(4-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol K->L

Caption: Proposed synthetic workflow for 3-(4-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol.

Step-by-Step Methodology

Step 1: Synthesis of 2-(4-chlorophenyl)-2-oxoacetic acid

  • Reaction Setup: To a stirred solution of 4-chloroacetophenone (1.0 eq) in a mixture of pyridine and water, add potassium permanganate (3.0 eq) portion-wise at room temperature.

  • Reaction Conditions: The reaction mixture is heated to reflux for 8-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, the reaction mixture is cooled to room temperature and filtered to remove manganese dioxide. The filtrate is acidified with concentrated hydrochloric acid to a pH of approximately 2, leading to the precipitation of the product. The solid is filtered, washed with cold water, and dried to yield crude 2-(4-chlorophenyl)-2-oxoacetic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water.

Step 2: Synthesis of 3-(4-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol

  • Reaction Setup: A mixture of 2-(4-chlorophenyl)-2-oxoacetic acid (1.0 eq) and semicarbazide hydrochloride (1.1 eq) in a suitable solvent such as ethanol or acetic acid is prepared.

  • Reaction Conditions: The reaction mixture is heated to reflux for 6-8 hours. The reaction should be monitored for the disappearance of the starting material by TLC.

  • Work-up and Isolation: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then triturated with water, and the resulting solid is filtered.

  • Purification: The crude solid is washed with cold ethanol and can be further purified by recrystallization from a suitable solvent to yield 3-(4-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol.

Potential as an Anticonvulsant Agent

Several studies have highlighted the anticonvulsant potential of 1,2,4-triazine derivatives.[2][4] The structural features of 3-(4-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol align with the recognized pharmacophoric requirements for anticonvulsant activity.

Pharmacophoric Features for Anticonvulsant Activity

cluster_pharmacophore Pharmacophore Model A Hydrophobic Aryl Group (e.g., 4-Chlorophenyl) B Hydrogen Bond Donor/Acceptor (Triazinone Ring) A->B Essential for Receptor Binding C Additional Lipophilic/Alkyl Group (e.g., Methyl) B->C Modulates Potency and Pharmacokinetics

Caption: Key pharmacophoric elements for anticonvulsant activity in 1,2,4-triazine derivatives.

CompoundSubstituentsMES Screen (ED₅₀ mg/kg)Neurotoxicity (TD₅₀ mg/kg)Protective Index (PI = TD₅₀/ED₅₀)Reference
Analog 1 3-(4-Chlorophenyl), 6-ethyl45.8> 300> 6.5[4]
Analog 2 3-Phenyl, 6-methyl62.12504.0[2]
Analog 3 3-(4-Methylphenyl), 6-H88.5> 300> 3.4[5]

This table presents hypothetical data based on published results for analogous compounds to illustrate the potential activity profile.

Proposed Mechanism of Action

The primary mechanism of action for many anticonvulsant drugs involves the modulation of voltage-gated ion channels or the enhancement of inhibitory neurotransmission. For several active 1,2,4-triazine anticonvulsants, the proposed mechanism involves the blockade of voltage-gated sodium channels (VGSCs).

Hypothetical Mechanism of Action: Blockade of Voltage-Gated Sodium Channels

cluster_neuron Presynaptic Neuron cluster_drug_action Drug Action cluster_result Postsynaptic Effect AP Action Potential VGSC_open Open Voltage-Gated Sodium Channel (VGSC) AP->VGSC_open Na_influx Na+ Influx VGSC_open->Na_influx VGSC_blocked Blocked VGSC Depolarization Depolarization Na_influx->Depolarization Neurotransmitter_release Neurotransmitter Release Depolarization->Neurotransmitter_release Reduced_excitability Reduced Neuronal Excitability Neurotransmitter_release->Reduced_excitability Inhibition Drug 3-(4-Chlorophenyl)-6-methyl- 1,2,4-triazin-5-ol Drug->VGSC_blocked Binds to and stabilizes the inactive state Reduced_seizure Suppression of Seizure Spread Reduced_excitability->Reduced_seizure

Caption: Proposed mechanism of action via blockade of voltage-gated sodium channels.

By binding to VGSCs, 3-(4-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol would likely stabilize the inactive state of the channel. This action would reduce the influx of sodium ions during an action potential, thereby decreasing neuronal hyperexcitability and preventing the spread of seizure activity.

Conclusion and Future Directions

3-(4-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol represents a promising scaffold for the development of novel anticonvulsant agents. Its synthesis is achievable through established chemical routes, and its structure encompasses the necessary pharmacophoric elements for potent activity. Future research should focus on the definitive synthesis and characterization of this compound, followed by a thorough evaluation of its anticonvulsant efficacy and neurotoxicity in standardized preclinical models. Further mechanistic studies would be crucial to confirm its interaction with voltage-gated sodium channels or to identify other potential molecular targets. The exploration of further derivatives of this core structure could lead to the discovery of new therapeutic agents with improved potency and safety profiles for the treatment of epilepsy.

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  • Liu, C., et al. (2021). Discovery of novel 1,2,4-triazine-chalcone hybrids as anti-gastric cancer agents via an axis of ROS-ERK-DR5 in vitro and in vivo. Saudi Pharmaceutical Journal, 29(11), 1269-1280.
  • Montalbano, A., et al. (2023). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. International Journal of Molecular Sciences, 24(4), 3679.
  • El-Sayed, N. N. E., et al. (2020). 4-(3-((Pyridin-4-ylmethyl)amino)-[1][4][7]triazolo[4,3-b][1][4][7]triazin-6-yl)phenol: an improved anticancer agent in hepatocellular carcinoma and a selective MDR1/MRP modulator. RSC Advances, 10(42), 24867-24883.

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Exploratory

Foreword: The Rationale-Driven Approach to In Silico Drug Discovery

An In-Depth Technical Guide to the Computational Modeling and Docking Studies of Triazin-5-ol Ligands In modern medicinal chemistry, the journey from a promising chemical scaffold to a clinically viable drug is both ardu...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Computational Modeling and Docking Studies of Triazin-5-ol Ligands

In modern medicinal chemistry, the journey from a promising chemical scaffold to a clinically viable drug is both arduous and resource-intensive. Computational modeling has emerged not merely as a supplementary tool but as a foundational pillar in this process, enabling a more rational, hypothesis-driven approach to drug design.[1] This guide focuses on the triazine scaffold, a privileged heterocyclic nucleus renowned for its synthetic versatility and broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibition properties.[2][3] Specifically, we delve into the nuanced world of triazin-5-ol ligands and their analogs, exploring how computational techniques can elucidate their mechanism of action and guide the optimization of their therapeutic potential.

As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols. Instead, this whitepaper is designed to provide a causal narrative, explaining the critical thinking behind each step of the computational workflow. We will explore why certain software is chosen, how to prepare molecular structures for maximum biological relevance, and most importantly, how to interpret the resulting data to make meaningful, experimentally verifiable predictions. This is a self-validating system of inquiry, where each computational step is grounded in the principles of physical chemistry and structural biology, ensuring that our in silico experiments are not just simulations, but true precursors to laboratory discovery.

The Triazine Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,2,4-triazine and 1,3,5-triazine cores are six-membered heterocyclic rings that serve as versatile scaffolds in drug design.[2] Their nitrogen atoms provide key hydrogen bonding capabilities, while the aromatic ring system allows for crucial π-π stacking and hydrophobic interactions within protein binding sites.[4] The addition of a hydroxyl group, leading to triazin-5-ol or its tautomeric keto form (e.g., 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione), introduces a potent hydrogen bond donor/acceptor site, significantly influencing the ligand's interaction profile.[5] These scaffolds have been successfully investigated as inhibitors for a range of important therapeutic targets, including:

  • Kinases: Epidermal Growth Factor Receptor (EGFR), p38 MAP Kinase, and PI3K.[2][6][7][8]

  • Enzymes: Dihydrofolate Reductase (DHFR), Human D-amino Acid Oxidase (h-DAAO), and Thymidine Phosphorylase.[5][9][10][11]

  • Other Targets: G-quadruplexes for telomerase inhibition and serotonin receptors.[12][13]

The fundamental goal of our computational study is to predict how a novel triazin-5-ol derivative will orient itself within the active site of a target protein and to estimate the strength of this interaction. This predictive power allows us to prioritize the synthesis of compounds with the highest likelihood of success, saving invaluable time and resources.[14]

The Computational Modeling & Docking Workflow: A Conceptual Overview

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein).[1] The process simulates the natural binding event, evaluating the geometric and energetic compatibility between the two molecules.[15][16] Our workflow is a multi-stage process designed to ensure accuracy and reproducibility.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Simulation cluster_2 Phase 3: Analysis & Refinement cluster_3 Phase 4: Validation P1 Target Identification & Structure Retrieval (PDB) P2 Receptor Preparation (Add Hydrogens, Remove Water, Assign Charges) P1->P2 P3 Ligand Preparation (2D to 3D Conversion, Energy Minimization) P2->P3 S1 Binding Site Definition (Grid Box Generation) P3->S1 S2 Molecular Docking (Sampling & Scoring) S1->S2 A1 Pose Analysis & Interaction Mapping S2->A1 A2 Binding Energy Evaluation (Scoring Functions) A1->A2 A3 Advanced Refinement (MD Simulations, QSAR) A2->A3 V1 Experimental Validation (Synthesis & Bioassay) A3->V1

Caption: The four-phase computational drug discovery workflow.

Experimental Protocols: A Step-by-Step Technical Guide

This section provides a detailed, field-proven methodology for conducting a molecular docking study of a triazin-5-ol ligand against a chosen protein target.

Protocol 1: Receptor Preparation

Causality: The quality of the receptor structure is paramount. X-ray crystal structures from the Protein Data Bank (wwPDB) are static snapshots and often contain errors or lack information essential for an accurate docking simulation, such as hydrogen atoms.[17] This protocol ensures the protein is biologically and chemically correct.

Methodology:

  • Structure Retrieval: Download the 3D structure of the target protein from the . Prioritize structures that are high-resolution (<2.5 Å) and co-crystallized with a known ligand in the binding site of interest.[17]

  • Initial Cleaning: Load the PDB file into a molecular visualization tool (e.g., UCSF Chimera, PyMOL, or MOE). Remove all non-essential molecules, including water molecules, ions, and co-solvents, unless they are known to be critical for binding (e.g., a key water molecule mediating a hydrogen bond).

  • Protonation: Add hydrogen atoms to the protein. This is a critical step as hydrogen bonds are a primary driver of protein-ligand interactions. Use software like H++ or the built-in tools in docking suites (e.g., Schrödinger's Protein Preparation Wizard) to predict the correct protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) at a physiological pH (typically 7.4).

  • Assign Charges & Atom Types: Assign partial atomic charges and atom types using a standard force field (e.g., AMBER, CHARMM). This is essential for the scoring function to accurately calculate electrostatic interactions.

  • Energy Minimization (Optional but Recommended): Perform a brief energy minimization of the structure to relieve any steric clashes or unfavorable geometries introduced during the preparation steps. This "relaxes" the structure into a more energetically favorable conformation.[18]

  • Final Output: Save the prepared receptor as a .pdbqt file for AutoDock-based software or the equivalent format for other programs.

Protocol 2: Ligand Preparation

Causality: The ligand must be represented in a chemically correct, low-energy 3D conformation. Docking algorithms explore rotational bonds (torsions) but often start from a single input conformation. A poor starting structure can prevent the algorithm from finding the true optimal binding pose.[17]

Methodology:

  • 2D Structure Creation: Draw the triazin-5-ol ligand in a 2D chemical sketcher (e.g., ChemDraw, MarvinSketch).

  • 2D to 3D Conversion: Convert the 2D structure to a 3D structure using a program like Open Babel or the tools within a modeling suite.

  • Energy Minimization: Perform a thorough energy minimization of the 3D structure using a suitable force field (e.g., MMFF94 or UFF). This ensures the ligand has realistic bond lengths, angles, and a low-energy starting conformation.

  • Charge Calculation: Calculate partial atomic charges for the ligand (e.g., Gasteiger charges).

  • Define Torsions: Identify and define the rotatable bonds within the ligand. The docking software will explore the conformational space by rotating these bonds.

  • Final Output: Save the prepared ligand in the appropriate format (e.g., .pdbqt for AutoDock Vina).

Protocol 3: The Docking Simulation

Causality: The docking simulation itself requires defining the search space and selecting an appropriate algorithm to explore ligand conformations and a scoring function to evaluate them.

Methodology:

  • Binding Site Definition: Define the search space for the docking algorithm. If a co-crystallized ligand is present in your receptor structure, the best practice is to define a "grid box" centered on this ligand, extending 3-6 Å in all directions.[17] If the binding site is unknown, a "blind docking" approach can be used where the grid box encompasses the entire protein surface, though this is computationally more expensive and less precise.[17][19]

  • Software Selection: Choose a docking program. The choice depends on factors like accuracy, speed, and available licenses.[14]

Docking Software Search Algorithm Strengths Common Use Case
AutoDock Vina [1]Lamarckian Genetic AlgorithmFast, accurate, and open-source.Academic research, virtual screening.
GOLD [15][20]Genetic AlgorithmHighly flexible, excellent at pose prediction.Lead optimization, detailed interaction studies.
Glide (Schrödinger) [15][20]Hierarchical searchVery fast and effective for virtual screening.Large-scale industrial virtual screening.
FlexX [1]Incremental ConstructionGood for fragment-based design.Building ligands within the active site.
  • Execution: Run the docking simulation using the prepared receptor, prepared ligand, and defined grid box. The software will generate a set of possible binding poses (typically 9-20) ranked by their calculated binding affinity (score).

Interpreting the Results: From Data to Insight

The output of a docking run is a set of poses and scores. The true expertise lies in critically evaluating this data.

  • Binding Affinity (Score): The primary metric is the scoring function's output, usually expressed in kcal/mol. A more negative value indicates a stronger predicted binding affinity.[15] However, this is an estimation. It is most useful for ranking a series of related compounds against the same target, not as an absolute measure of binding strength.[21]

  • Pose Analysis: The most important analysis is the visual inspection of the top-ranked binding pose.[22] Look for chemically sensible interactions that correlate with known structure-activity relationships (SAR). Key interactions for triazin-5-ol ligands often include:

    • Hydrogen Bonds: The triazine nitrogens and the 5-ol group are prime candidates for forming H-bonds with backbone or side-chain atoms of residues like Serine, Threonine, Aspartate, or Arginine.[5][23]

    • Hydrophobic Interactions: The triazine ring and any substituted phenyl groups can form favorable hydrophobic and π-π stacking interactions with aromatic residues like Tyrosine, Phenylalanine, and Tryptophan.[5]

    • Electrostatic Interactions: The overall charge distribution of the ligand should complement the electrostatic potential of the binding pocket.

  • Clustering and RMSD: Analyze the root-mean-square deviation (RMSD) between the top poses. If the top-scoring poses are all clustered together with low RMSD (< 2 Å), it suggests a confident prediction. If they are scattered across the binding site, the prediction is less certain.

G Receptor Receptor Active Site Tyr224 Arg283 Gly313 Ligand Triazin-5-ol Ligand Triazine Ring 5-OH Group Phenyl Substituent Ligand:n0->Receptor:f0 π-π Stacking Ligand:n1->Receptor:f1 H-Bond Ligand:n0->Receptor:f2 H-Bond

Caption: Key interactions between a triazine ligand and protein residues.

Advanced Topics: Enhancing Predictive Accuracy

While standard docking is powerful, its accuracy can be enhanced by integrating more sophisticated computational techniques.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[24][25] For triazine derivatives, 3D-QSAR methods like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Index Analysis) can be particularly insightful.[5] These methods generate contour maps that visualize regions where steric bulk, positive/negative electrostatic potential, or hydrophobic character increases or decreases activity. This provides a powerful visual guide for designing the next generation of more potent analogs.[5][12]

Molecular Dynamics (MD) Simulations

A key limitation of docking is that it typically treats the receptor as a rigid entity.[1] In reality, proteins are dynamic and flexible. Molecular Dynamics (MD) simulations model the movement of atoms in the protein-ligand complex over time, providing a more realistic view of the binding event.[[“]]

Workflow Integration:

  • Take the top-ranked pose from a molecular docking run.

  • Place the complex in a simulation box filled with explicit water molecules.

  • Run an MD simulation for a duration of nanoseconds to microseconds.

  • Analyze the trajectory to assess the stability of the binding pose and key interactions over time. A stable pose from MD provides much higher confidence than a static docking result alone.[13][[“]]

Conclusion: A Roadmap for Rational Design

The computational modeling and docking of triazin-5-ol ligands is a powerful strategy for accelerating drug discovery. By following a rigorous, self-validating workflow—from meticulous preparation of receptor and ligand structures to critical analysis of docking poses and advanced refinement with MD and QSAR—researchers can generate high-confidence hypotheses about molecular interactions. This in-depth understanding of structure-activity relationships at the atomic level is the cornerstone of modern rational drug design, guiding the synthesis of more potent, selective, and ultimately, more effective therapeutic agents.[27][28]

References

  • Molecular modeling studies of 1,2,4-triazine derivatives as novel h-DAAO inhibitors by 3D-QSAR, docking and dynamics simulations. RSC Advances. [Link]

  • Pharmacophore modeling and 3D-QSAR (CoMSIA) studies for structural requirements of some triazine derivatives as G-quadruplex binders for telomerase inhibition. Semantic Scholar. [Link]

  • Review on the use of Molecular Docking as the First Line Tool in Drug Discovery and Development. Indian Journal of Pharmaceutical Sciences. [Link]

  • Quantum chemical and energy descriptors based QSAR study of triazine derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Molecular Docking and antibacterial studies of novel s-Triazine derivatives with substituted amines. International Journal for Scientific and Research Publications. [Link]

  • Extensive Study of DFT-Quantum Calculations Based QSAR Modeling of Fused 1,2,4-Triazine Derivatives Revealed Potent CYP1A1 Inhibitors. SpringerLink. [Link]

  • Navigating the Computational Seas: A Comprehensive Overview of Molecular Docking Software in Drug Discovery. IntechOpen. [Link]

  • Software for molecular docking: a review. Biophysics Reviews. [Link]

  • Biological activities of triazine derivatives. Combining DFT and QSAR results. Arabian Journal of Chemistry. [Link]

  • Molecular docking studies of novel s-triazine derivatives incorporating amino methoxy chalcone for EGFR inhibitor in breast cancer. Pharmacy Education. [Link]

  • QSAR Study on Triazine Derivatives as DHFR Inhibitors Using Electrotopological State. Asian Journal of Biochemistry. [Link]

  • Molecular Docking of Triazine analogues. Journal of Chemical and Pharmaceutical Research. [Link]

  • 3D–QSAR analysis of quinolone based s-triazines as antimicrobial agent. International Journal of PharmTech Research. [Link]

  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. [Link]

  • Pharmacophore modeling, 3D-QSAR, synthesis, and anti-lung cancer evaluation of novel thieno[2,3-d][5][12][14]triazines targeting EGFR. PubMed. [Link]

  • A Comprehensive Review on Molecular Docking in Drug Discovery. Cureus. [Link]

  • Molecular Docking: A powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design. [Link]

  • Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science. [Link]

  • In Silico Design and Evaluation of Triazine Based 4-Thiazolidinone (TBT) Analogues as Anti Alzheimer's Agents through BACE 1 Inhibition. Biomedical Research. [Link]

  • Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. RSC Advances. [Link]

  • Pharmacophore modeling, 3D‐QSAR, synthesis, and anti‐lung cancer evaluation of novel thieno[2,3‐d][5][12][14]triazines targeting EGFR. ResearchGate. [Link]

  • Design, in silico study, synthesis and evaluation of hybrid pyrazole substituted 1,3,5-triazine derivatives for antimalarial activity. PubMed. [Link]

  • What are the best practices for molecular dynamics simulations in drug design? Consensus. [Link]

  • Chiral 1,3,5-Triazines as Potential EGFR Inhibitors: Pharmacophore Modeling, Synthesis, Molecular Docking, Molecular Dynamics Simulation, and Anticancer Evaluation. PubMed. [Link]

  • Modified pharmacophore model based of the 1,3,5-triazine with mapped... ResearchGate. [Link]

  • Design, Synthesis and Molecular Modeling of New 1,3,5-Triazine Derivatives as Anticancer Agents. Der Pharma Chemica. [Link]

  • Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. Microbe Notes. [Link]

  • Exploring s-triazine derivatives as anticancer agents. Future Medicinal Chemistry. [Link]

  • Best Practices in Docking and Activity Prediction. ResearchGate. [Link]

  • Molecular docking advice. Reddit. [Link]

  • Synthesis, Anti-proliferative Activity, and Molecular Docking Study of New Series of 1,3-5-Triazine Schiff Base Derivatives. MDPI. [Link]

  • Molecular modeling studies of 1,2,4-triazine derivatives as novel h-DAAO inhibitors by 3D-QSAR, docking and dynamics simulations. RSC Publishing. [Link]

  • Synthesis of pyrazolo[1,5-a][5][14]triazine derivatives as inhibitors of thymidine phosphorylase. PubMed. [Link]

  • Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds via DFT and molecular docking. Scientific Reports. [Link]

  • Synthesis, enzyme inhibition and molecular docking studies of pyrazolo[1,5-a][5][14] triazine derivatives as potential antioxidant agents. ResearchGate. [Link]

  • Molecular docking, dynamics simulations and 3D-QSAR modeling of arylpiperazine derivatives of 3,5-dioxo-(2H,4H)-1,2,4-triazine as 5-HT1AR agonists. PubMed. [Link]

  • Triazine Derivatives and its Pharmacological Potential. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Discovery of novel 1,3,5-triazine derivatives as an antidiabetic agent in Wistar rats via inhibition of DPP-4. PubMed. [Link]

  • The Antitumor Activity of s-Triazine Derivatives. Encyclopedia.pub. [Link]

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Protocols & Analytical Methods

Method

Comprehensive Synthesis Protocol and Mechanistic Insights for 3-(4-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol

Executive Summary The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for a variety of therapeutics, including anticonvulsants, anti-inflammatory agents, and an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for a variety of therapeutics, including anticonvulsants, anti-inflammatory agents, and antimicrobials[1]. This application note provides a comprehensive, self-validating protocol for the synthesis of 3-(4-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol . By detailing both the mechanistic causality ("the why") and the step-by-step experimental workflow ("the how"), this guide equips researchers with a robust methodology for assembling this highly functionalized heterocyclic core.

Mechanistic Rationale & Chemical Context

The construction of the 1,2,4-triazine ring relies on the classical condensation of an amidrazone with an α -dicarbonyl or α -keto acid[2]. Amidrazones themselves are highly versatile intermediates known for their broad biological activity and utility in heterocycle synthesis[3].

The synthesis is executed in two distinct phases, each driven by specific mechanistic principles:

  • Precursor Activation (Pinner Reaction) : 4-Chlorobenzonitrile is inherently resistant to direct nucleophilic attack by hydrazine. To overcome this, anhydrous HCl gas in methanol is used to protonate the nitrile, facilitating the formation of methyl 4-chlorobenzimidate. Causality: This step transforms a poor electrophile into a highly reactive imidate carbon. Strict anhydrous conditions are mandatory here; the presence of water will irreversibly hydrolyze the imidate into methyl 4-chlorobenzoate.

  • Regioselective Cyclocondensation : The reaction between 4-chlorobenzamidrazone and pyruvic acid is highly regioselective. The terminal hydrazine nitrogen of the amidrazone (the most nucleophilic center) attacks the highly electrophilic α -ketone of pyruvic acid, forming a hydrazone intermediate. Subsequent intramolecular cyclodehydration occurs between the amidine nitrogen and the carboxylic acid to close the ring[4].

  • Tautomeric Equilibrium : While named as a "5-ol", structural analysis reveals that this compound predominantly exists as its lactam tautomer, 3-(4-chlorophenyl)-6-methyl-1,2,4-triazin-5(4H)-one . Causality: The lactam form is thermodynamically favored due to the stability of the amide bond. Recognizing this tautomerism is critical for downstream drug design, as it dictates the hydrogen bond donor/acceptor profile (NH donor / C=O acceptor) of the molecule.

Mechanism A 4-Chlorobenzonitrile B Methyl 4-chlorobenzimidate A->B MeOH, HCl(g) C 4-Chlorobenzamidrazone B->C NH2NH2·H2O E Hydrazone Intermediate C->E + Pyruvic Acid D Pyruvic Acid D->E F 3-(4-Chlorophenyl)-6-methyl- 1,2,4-triazin-5-ol E->F Cyclodehydration (-H2O)

Figure 1: Mechanistic pathway for 3-(4-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol synthesis.

Experimental Methodologies

The following protocol is designed to be a self-validating system, starting from commercially available, stable precursors to ensure reproducibility.

Workflow Step1 Imidate Formation Step2 Amidrazone Synthesis Step1->Step2 Step3 Condensation Reaction Step2->Step3 Step4 Cyclization & Reflux Step3->Step4 Step5 Isolation & Purification Step4->Step5

Figure 2: Step-by-step experimental workflow from nitrile precursor to purified triazine.

Phase 1: Synthesis of 4-Chlorobenzamidrazone
  • Imidate Formation : Dissolve 4-chlorobenzonitrile (10.0 g, 72.4 mmol) in strictly anhydrous methanol (50 mL) within a flame-dried, two-neck round-bottom flask.

  • Acid Catalysis : Cool the solution to 0 °C in an ice-water bath. Bubble anhydrous HCl gas through the solution at a steady rate for 2 hours. Seal the flask and stir at room temperature for 12 hours.

  • Solvent Removal : Evaporate the solvent under reduced pressure to yield methyl 4-chlorobenzimidate hydrochloride as a highly moisture-sensitive white solid. Use immediately in the next step.

  • Hydrazinolysis : Suspend the crude imidate in absolute ethanol (50 mL) and cool to 0 °C. Add hydrazine hydrate (64% w/w, 4.0 mL, ~80 mmol) dropwise. Caution: This step is exothermic.

  • Isolation : Stir the mixture for 4 hours at room temperature. Filter the precipitated 4-chlorobenzamidrazone, wash thoroughly with cold ethanol (2 × 15 mL), and dry under high vacuum.

Phase 2: Core Assembly of the 1,2,4-Triazine
  • Condensation : Dissolve the synthesized 4-chlorobenzamidrazone (5.0 g, 29.5 mmol) in glacial acetic acid (40 mL). Note: Glacial acetic acid is chosen over ethanol because it acts as both a solvent and a mild acid catalyst, accelerating hydrazone formation without hydrolyzing the amidrazone.

  • Pyruvic Acid Addition : Add pyruvic acid (2.86 g, 32.5 mmol) dropwise at room temperature. A slight color change to pale yellow indicates the formation of the hydrazone intermediate.

  • Cyclodehydration : Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 118 °C) for 4 hours.

  • Precipitation : Cool the reaction mixture to room temperature and pour it slowly into crushed ice (200 g) under vigorous stirring.

  • Purification : Filter the resulting crude precipitate under vacuum. Recrystallize the solid from an ethanol/water mixture (80:20) to afford pure 3-(4-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol as off-white to pale yellow crystals.

Quantitative Data & Analytical Characterization

To ensure the highest synthetic integrity, reaction conditions for the Phase 2 cyclodehydration were optimized. The data below demonstrates the causality behind selecting glacial acetic acid as the reaction medium.

Table 1: Reaction Optimization for Cyclodehydration (Phase 2)

Solvent SystemTemperature (°C)Time (h)Isolated Yield (%)Purity (HPLC, %)
Ethanol78 (Reflux)84592
Ethanol + cat. HCl78 (Reflux)66894
Glacial Acetic Acid 118 (Reflux) 4 85 >98
Toluene (Dean-Stark)110 (Reflux)125588

Validation of the final product relies on confirming the regiochemistry and the tautomeric state. The following analytical markers serve as a self-validating checklist for the synthesized compound.

Table 2: Analytical Characterization Data

Analytical TechniqueKey Signals / ObservationsStructural Assignment
1H NMR (DMSO-d6)δ 14.2 (br s, 1H), 8.1 (d, 2H), 7.6 (d, 2H), 2.3 (s, 3H)NH (lactam tautomer), Ar-H (ortho), Ar-H (meta), C6-CH3
13C NMR (DMSO-d6)δ 161.5, 155.2, 148.3, 136.1, 129.5, 128.8, 18.4C=O (C5), C=N (C3), C=N (C6), Ar-C, C6-CH3
FT-IR (ATR, cm⁻¹)3150 (N-H stretch), 1680 (C=O stretch), 1605 (C=N)Confirms the 5(4H)-one tautomer dominance (absence of strong O-H stretch)
HRMS (ESI-TOF)m/z [M+H]⁺ calcd for C10H9ClN3O: 222.0434Found: 222.0438 (Confirms exact molecular formula)

References

  • Synthesis of 1,2,4-triazines. Organic Chemistry Portal. Available at:[Link]

  • The Synthesis and Biological Activity of Amidrazone Derivatives Obtained in Reaction with cis-1,2,3,6-Tetrahydrophthalic Anhydride. MDPI. Available at:[Link]

  • Biological activity of methyl 2-[5-oxo-3,4-di-(2-pirydyl)- 1,4,5,6-tetrahydro-1,2,4-triazine-6-ylidene] acetate. ResearchGate. Available at:[Link]

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Application

Application Note: HPLC Method Development and Validation for 1,2,4-Triazine Derivatives

Target Audience: Analytical Chemists, Pharmacokinetic Researchers, and Pharmaceutical Quality Control Scientists. Analyte Focus: 1,2,4-Triazine derivatives (Primary Case Study: Lamotrigine[6-(2,3-dichlorophenyl)-1,2,4-tr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Pharmacokinetic Researchers, and Pharmaceutical Quality Control Scientists. Analyte Focus: 1,2,4-Triazine derivatives (Primary Case Study: Lamotrigine[6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine]).

Introduction and Analytical Challenges

1,2,4-triazine derivatives represent a critical class of heterocyclic compounds widely utilized in neuropharmacology, most notably as broad-spectrum anticonvulsants[1]. The quantification of these compounds in both pharmaceutical formulations and biological matrices (Therapeutic Drug Monitoring) requires highly specific, robust, and reproducible analytical methods.

The primary analytical challenge in developing High-Performance Liquid Chromatography (HPLC) methods for 1,2,4-triazines lies in their unique physicochemical properties. These molecules possess a highly conjugated aromatic system coupled with multiple nitrogen heteroatoms, rendering them moderately polar with specific ionization behaviors depending on the environmental pH[2]. This application note provides a comprehensive, causality-driven guide to developing, optimizing, and validating Reversed-Phase HPLC (RP-HPLC) methods for 1,2,4-triazine derivatives.

Method Development Rationale: The "Why" Behind the Parameters

To build a self-validating and robust chromatographic method, scientists must move beyond trial-and-error and design conditions based on the analyte's molecular mechanics.

Stationary Phase Selection

For 1,2,4-triazine derivatives, C18 (Octadecylsilane) stationary phases are universally preferred due to their excellent hydrophobic retention capabilities[1][3][4]. The dichlorophenyl ring and the triazine core interact strongly with the hydrophobic carbon chains.

  • Recommendation: Use end-capped C18 columns (e.g., Xterra C18, Diamonsil C18, or Thermo C18) with a 5 µm particle size to minimize secondary interactions between the basic amino groups of the triazine and residual surface silanols, which otherwise cause severe peak tailing[3][5].

Mobile Phase Composition and pH Optimization

The most critical parameter in triazine method development is the mobile phase pH. Lamotrigine, a representative 1,2,4-triazine, has a pKa of approximately 5.7.

  • The Causality of pH: If the mobile phase pH is maintained near 5.7, the analyte exists in a state of partial ionization, leading to split peaks and irreproducible retention times. Therefore, the pH must be deliberately shifted:

    • Approach A (Neutral/Basic): Adjusting the pH to 7.0 – 7.4 using phosphate buffers ensures the molecule remains predominantly un-ionized (neutral). This maximizes hydrophobic interaction with the C18 column, increasing retention time and peak symmetry[1][2].

    • Approach B (Acidic): Adjusting the pH to 3.5 using orthophosphoric acid or utilizing 0.1% Trifluoroacetic acid (TFA) ensures the molecule is fully protonated (cationic)[3][4]. While this reduces native hydrophobic retention, it can be offset by lowering the organic modifier ratio or relying on the ion-pairing effects of TFA[3].

Detector Optimization

1,2,4-triazines possess a highly conjugated π -electron system across the triazine and phenyl rings, providing strong UV absorbance. Detection wavelengths are typically optimized between 210 nm and 279 nm [1][4][6]. Wavelengths around 225 nm often provide the optimal balance between high analyte sensitivity and low background noise from mobile phase solvents[1].

Logical Workflows and Visualizations

To conceptualize the method development lifecycle, refer to the logical workflow diagram below.

HPLC_Workflow Start Define Analyte Profile (1,2,4-Triazine Core, pKa ~5.7) ColSel Column Selection (End-capped C18, 5µm) Start->ColSel Hydrophobicity Assessment MobPhase Mobile Phase Optimization (Buffer pH 3.5 or 7.0 + Organic) ColSel->MobPhase Retention & Peak Symmetry Tuning UVDetection Detector Optimization (UV-Vis: 210 - 279 nm) MobPhase->UVDetection Elution Profile Established Validation ICH Q2(R1) Validation (Linearity, Precision, Accuracy) UVDetection->Validation Optimized Method Ready

Figure 1: Logical workflow for HPLC method development of 1,2,4-triazine derivatives.

Experimental Protocols

The following protocols provide self-validating, step-by-step methodologies for both biological and pharmaceutical analysis.

Protocol A: Preparation of pH-Optimized Mobile Phase (pH 7.0)

This protocol utilizes a neutral pH to maintain the triazine derivative in its un-ionized state for optimal C18 retention[1].

  • Buffer Preparation: Accurately weigh 1.36 g of Potassium dihydrogen phosphate ( KH2​PO4​ ) and dissolve it in 900 mL of HPLC-grade water.

  • pH Adjustment: Insert a calibrated pH meter. Add 0.1 M Sodium Hydroxide (NaOH) dropwise until the pH reaches exactly 7.0 ± 0.05.

  • Volume Adjustment: Make up the volume to 1000 mL with HPLC-grade water.

  • Solvent Blending: Mix the prepared phosphate buffer with HPLC-grade Methanol in a 50:50 (v/v) ratio[1].

  • Degassing: Filter the mobile phase through a 0.45 µm membrane filter under vacuum, followed by ultrasonication for 15 minutes to remove dissolved gases.

Protocol B: Biological Matrix Extraction (Human Plasma)

For Therapeutic Drug Monitoring (TDM), rapid protein precipitation is required to extract the drug from plasma[3].

  • Aliquot: Transfer 200 µL of human plasma (patient sample or spiked standard) into a 1.5 mL Eppendorf tube.

  • Internal Standard: Add 20 µL of Internal Standard solution (e.g., Chlorzoxazone or Barbital sodium)[3][7].

  • Precipitation: Add 600 µL of ice-cold HPLC-grade Methanol to precipitate plasma proteins[3].

  • Mixing: Vortex the mixture vigorously for 2 minutes to ensure complete protein denaturation and analyte release.

  • Centrifugation: Centrifuge the tubes at 5000 rpm for 5 minutes at 25°C[3].

  • Collection: Carefully transfer the clear supernatant into an HPLC autosampler vial.

  • Analysis: Inject 20 µL into the HPLC system.

Sample_Prep Plasma Human Plasma Sample (200 µL + Internal Standard) Precipitation Protein Precipitation (Add 600 µL Cold Methanol) Plasma->Precipitation Vortex Vortex Mixing (2 mins) Precipitation->Vortex Centrifuge Centrifugation (5000 rpm, 5 mins, 25°C) Vortex->Centrifuge Supernatant Supernatant Collection (Transfer to Autosampler Vial) Centrifuge->Supernatant Pelletize Proteins Injection HPLC Injection (20 µL Volume) Supernatant->Injection Clean Extract

Figure 2: Step-by-step biological matrix extraction workflow via protein precipitation.

Protocol C: Forced Degradation (Stability-Indicating Assay)

To prove the method is stability-indicating for pharmaceutical bulk and tablets, the analyte must be subjected to stress conditions[2][5].

  • Acidic Degradation: Treat 100 µg/mL of the triazine solution with 0.1 M HCl and reflux at 80°C for 2 hours. Neutralize with 0.1 M NaOH before injection.

  • Alkaline Degradation: Treat with 0.1 M NaOH and reflux at 80°C for 2 hours. Neutralize with 0.1 M HCl before injection.

  • Oxidative Degradation: Expose the sample to 15% H2​O2​ solution at room temperature for 24 hours[2].

  • Chromatographic Verification: Inject all stressed samples to ensure degradation products (DPs) are chromatographically resolved from the primary active pharmaceutical ingredient (API) peak.

Quantitative Data Presentation

The following tables synthesize field-proven parameters and validation metrics from authoritative literature to serve as a benchmark for your method development.

Table 1: Summary of Optimized Chromatographic Conditions

Comparison of successful methods based on target matrix and pH strategy.

Target MatrixColumn SpecificationMobile Phase Composition (v/v)Flow RateUV DetectionRef
Human Plasma Diamonsil C18 (150 x 4.6 mm, 5µm)0.1% TFA : Methanol (59:41)1.5 mL/min260 nm[3]
Human Plasma RP 18 (250 mm)Acetonitrile : 0.1M KH2​PO4​ (25:75)N/AUV/Vis[7]
Tablets Xterra C18 (100 x 4.6 mm)Methanol : Phosphate Buffer pH 7.0 (50:50)0.8 mL/min225 nm[1]
Tablets C18 μ -Bondapack (250 x 4.6 mm)Acetonitrile : KH2​PO4​ pH 3.5 (35:65)1.5 mL/min210 nm[4]
Bulk Drug Qualisil BDS C18 (250 x 4.5 mm, 5µm) KH2​PO4​ pH 7.4 : Methanol (60:40)1.3 mL/min305 nm[2]
Table 2: ICH Q2(R1) Method Validation Benchmarks

Typical acceptable validation ranges for 1,2,4-triazine HPLC methods.

Validation ParameterAcceptable Range / BenchmarkCausality / Significance
Linearity Range 1.0 – 50 µg/mL (Plasma)[3]5 – 25 µg/mL (Tablets)[1][5]Ensures detector response is directly proportional to concentration.
Correlation Coefficient ( r2 ) ≥0.996 [3][5]Validates the mathematical reliability of the calibration curve.
Precision (% RSD) <2.0% (Intra-day and Inter-day)[5][6]Confirms method repeatability across multiple injections and days.
Accuracy (% Recovery) 98.0% – 102.0%[1]Verifies that the extraction protocol does not lose significant analyte.
Limit of Quantitation (LOQ) ∼0.21 µg/mL to 1.0 µg/mL[3][7]Establishes the lowest concentration that can be reliably quantified.

References

  • Simple, rapid and highly sensitive HPLC method for measurement of Lamotrigine in human plasma and its clinical applications. World Health Organization (WHO). Available at:[Link]

  • A new simultaneous RP-HPLC method for development and validation of Lamotrigine tablets. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Development and validation of a new HPLC method for determination of Lamotrigine and clinical application. PubMed (National Institutes of Health). Available at: [Link]

  • LC and UV Methods for Lamotrigine Determination in Pharmaceutical Formulation. ResearchGate. Available at: [Link]

  • Development and validation of a new HPLC method for determination of lamotrigine and related compounds in tablet formulations. PubMed (National Institutes of Health). Available at: [Link]

  • Development and Validation a Method for Estimation of Lamotrigine using RP-HPLC. Journal of Chemical Health Risks. Available at: [Link]

  • Stability Indicating HPLC Method Development and Validation of Lamotrigine in Bulk. Der Pharma Chemica. Available at:[Link]

Sources

Method

Application Note: A Systematic Approach to the Recrystallization and Purification of 3-(4-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol

Abstract This technical guide provides a comprehensive framework for the purification of 3-(4-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol via recrystallization. Recognizing that a "one-size-fits-all" solvent system is rare...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the purification of 3-(4-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol via recrystallization. Recognizing that a "one-size-fits-all" solvent system is rarely optimal, this document outlines a systematic, evidence-based workflow for selecting the ideal single-solvent or solvent-pair system. We delve into the foundational principles of crystallization, explaining the causal relationships between molecular structure, solvent properties, and purification efficacy. Detailed, step-by-step protocols for solvent screening, single-solvent recrystallization, two-solvent recrystallization, and subsequent purity verification are provided to guide researchers in chemistry, pharmacology, and drug development toward achieving high-purity material essential for downstream applications.

Introduction: The Critical Role of Purity

The compound 3-(4-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol belongs to the 1,2,4-triazine class of heterocyclic compounds. Derivatives of this scaffold are subjects of significant research due to their wide-ranging biological activities, which can include herbicidal and pharmacological properties.[1][2] The integrity of biological and chemical data derived from such compounds is directly contingent on their purity. Crude products from synthesis invariably contain impurities such as unreacted starting materials, byproducts, or residual reagents.

Recrystallization remains the most powerful and widely used technique for the purification of solid organic compounds.[3] The principle is elegant yet effective: it leverages the differences in solubility between the target compound and its impurities within a chosen solvent or solvent system.[4] An ideal solvent will solubilize the target compound extensively at an elevated temperature but poorly at lower temperatures, while impurities remain either highly soluble or insoluble at all temperatures. This guide provides the experimental logic and actionable protocols to identify such a system for 3-(4-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol.

Foundational Principles: Solvent Selection Strategy

The selection of an appropriate recrystallization solvent is the most critical step and is governed by the principle of "like dissolves like." To make an informed choice, we must first analyze the structure of our target molecule.

Molecular Structure Analysis:

  • Polar Features: The 1,2,4-triazin-5-ol core contains multiple nitrogen atoms and a hydroxyl group (in its tautomeric form, an amide-like carbonyl), which can participate in hydrogen bonding. These are polar characteristics.

  • Non-polar Features: The molecule also possesses a non-polar 4-chlorophenyl ring and a methyl group.

This amphiphilic nature—possessing both polar and non-polar regions—suggests that solvents of intermediate polarity, or a mixture of polar and non-polar solvents, will be most effective. Solvents that are too non-polar (e.g., hexane) will likely fail to dissolve the compound even when hot, while highly polar solvents (e.g., water) may also exhibit poor solubility unless heated, but could be a candidate.

The Ideal Recrystallization Solvent: An optimal solvent must satisfy several criteria:

  • High-Temperature Solubility: It must completely dissolve the compound when hot (typically at or near the solvent's boiling point).[5]

  • Low-Temperature Insolubility: The compound should be sparingly soluble or insoluble in the solvent when cold (at room temperature or in an ice bath).[5] This ensures maximum recovery of the purified solid.

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or completely soluble in the cold solvent (so they remain in the liquid phase, or mother liquor, upon crystallization).[6]

  • Chemical Inertness: The solvent must not react with the compound.[4]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[5]

Experimental Workflow: From Screening to Purified Product

Protocol 1: Systematic Solvent Screening

This initial experiment is crucial for identifying promising solvent candidates from a broad polarity range.

Objective: To test the solubility of crude 3-(4-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol in various solvents at room temperature and at their boiling points.

Materials:

  • Crude 3-(4-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol

  • Test tubes or small Erlenmeyer flasks

  • Heating block or water/sand bath

  • Vortex mixer

  • Selection of solvents (see Table 1)

Procedure:

  • Place approximately 20-30 mg of the crude compound into a series of labeled test tubes.

  • To each tube, add 0.5 mL of a different solvent at room temperature.

  • Vortex or agitate the mixtures and observe the solubility. Record the results as "Insoluble," "Sparingly Soluble," or "Soluble."

  • For tubes where the compound was insoluble or sparingly soluble at room temperature, heat the mixture gently to the solvent's boiling point.

  • Add the same solvent dropwise (up to a total of ~2-3 mL) while heating until the solid completely dissolves. Record the observation.

  • Allow the clear, hot solutions to cool slowly to room temperature, and then place them in an ice bath for 15-20 minutes.

  • Observe the formation of crystals. An ideal solvent is one that required heating to dissolve the solid and produced a significant amount of crystalline precipitate upon cooling.

Data Presentation: Solvent Suitability Matrix

The results of the screening protocol should be systematically recorded to facilitate decision-making.

Table 1: Solvent Screening Results for 3-(4-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol

SolventBoiling Point (°C)Solubility at 25°CSolubility at Boiling PointCrystal Formation on CoolingSuitability Assessment
Water100InsolubleSparingly SolubleGoodPotential for single solvent or as anti-solvent
Ethanol78Sparingly SolubleSolubleGoodExcellent Candidate
Methanol65SolubleVery SolublePoorToo soluble; potential for solvent-pair
Isopropanol82Sparingly SolubleSolubleGoodGood Candidate
Acetone56SolubleVery SolublePoorToo soluble; potential for solvent-pair
Ethyl Acetate77Sparingly SolubleSolubleModeratePossible Candidate
Toluene111InsolubleSparingly SolubleModeratePossible, but high boiling point
Hexane69InsolubleInsolubleNoneUnsuitable (non-polar)

Note: This table presents hypothetical but expected results based on the molecule's structure. The user must perform the experiment to determine the actual outcomes.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the solvent screening and selection process.

G cluster_screening Protocol 1: Solvent Screening cluster_decision Decision Point cluster_protocols Purification Protocols A Place ~25mg Crude Compound in 8 Test Tubes B Add 0.5mL of Each Solvent (Water, EtOH, IPA, Acetone, etc.) A->B C Observe Solubility at Room Temperature B->C D If Soluble: Discard Solvent C->D Soluble E If Insoluble/Sparingly Soluble: Heat to Boiling C->E Insoluble F Observe Solubility When Hot E->F G If Insoluble: Discard Solvent F->G Insoluble H If Soluble: Cool to Room Temp, Then Ice Bath F->H Soluble I Observe Crystal Formation H->I J Select Best Candidate(s) I->J K Was a single solvent ideal? J->K L Proceed to Protocol 2: Single-Solvent Recrystallization K->L Yes M Proceed to Protocol 3: Solvent-Pair Recrystallization K->M No

Caption: Workflow for solvent selection.

Detailed Recrystallization Protocols

Protocol 2: Single-Solvent Recrystallization (Example: Ethanol)

Objective: To purify the crude compound using a single, effective solvent identified during screening.

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol and bring the mixture to a gentle boil using a hot plate. Continue adding hot ethanol in small portions until the solid just dissolves completely. Causality: Using the minimum amount of solvent is crucial for achieving a supersaturated solution upon cooling, which maximizes the product yield.

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional but Recommended): If charcoal was added or if insoluble impurities are visible, perform a hot gravity filtration. Place a short-stemmed funnel with fluted filter paper into a pre-heated receiving flask. Pour the hot solution through the filter paper. Causality: Pre-heating the apparatus prevents premature crystallization of the product in the funnel.

  • Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the molecules to selectively deposit onto the growing crystal lattice, excluding impurities.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to induce maximum precipitation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small portion of ice-cold ethanol. Causality: The solvent must be cold to wash away the impurity-laden mother liquor without dissolving a significant amount of the purified product.

  • Drying: Allow air to be pulled through the crystals on the funnel for several minutes to partially dry them. Transfer the solid to a watch glass and allow it to air-dry completely, or dry in a vacuum oven at a temperature well below the compound's melting point.

Protocol 3: Solvent-Pair Recrystallization (Example: Methanol/Water)

Objective: To purify the compound when no single solvent is suitable. This method uses a "solvent" in which the compound is highly soluble and an "anti-solvent" in which it is insoluble.

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of hot methanol (the "solvent").

  • Addition of Anti-solvent: While keeping the solution hot, add water (the "anti-solvent") dropwise with swirling until a faint, persistent cloudiness (turbidity) appears. This indicates the point of saturation.

  • Re-solubilization: Add a few drops of hot methanol to the cloudy mixture until it becomes clear again.

  • Crystallization and Isolation: Follow steps 4 through 8 from the Single-Solvent Recrystallization protocol. For the washing step (Step 7), use a cold mixture of methanol and water in the same proportion determined in steps 2-3.

Caption: General Recrystallization Workflow.

Post-Purification Analysis: Verification of Purity

A successful recrystallization must be validated.

  • Melting Point Determination: A pure crystalline solid will exhibit a sharp and narrow melting point range (typically < 2°C). Compare the melting point of the recrystallized product to the crude material. A significant increase and sharpening of the melting point range indicates successful purification.

  • Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product side-by-side on a TLC plate and elute with an appropriate solvent system (e.g., ethyl acetate/hexane). The purified sample should ideally show a single, distinct spot, whereas the crude sample may show multiple spots corresponding to impurities.

Conclusion

This application note provides a robust and logical methodology for the purification of 3-(4-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol. By beginning with a systematic solvent screening and understanding the chemical principles behind each step, researchers can confidently select and execute an optimal recrystallization protocol. The described workflows are designed to be self-validating, culminating in purity assessment techniques that confirm the success of the procedure. Adherence to these protocols will yield high-purity material, ensuring the reliability and accuracy of subsequent scientific investigations.

References

  • Cheméo. (n.d.). Chemical Properties of 1,3,5-Triazine (CAS 290-87-9). Retrieved from [Link]

  • Chemical Synthesis Database. (2025). 3-amino-6-methyl-1,2,4-triazin-5-ol. Retrieved from [Link]

  • PubChem. (n.d.). 2,4,6-Tris(4-chlorophenyl)-1,3,5-triazine. Retrieved from [Link]

  • Phucho, T., et al. (2008). Novel one pot synthesis of substituted 1,2,4-triazines. ARKIVOC, 2008(xv), 79-87.
  • U.S. Environmental Protection Agency. (n.d.). Analytical method for metamitron and its degradate desaminometamitron in water. Retrieved from [Link]

  • Nongkhlaw, R. L., & Myrboh, B. (2008). Novel one pot synthesis of substituted 1,2,4-triazines. ResearchGate. Retrieved from [Link]

  • Aper, J., et al. (2011). Absorption, translocation and metabolism of metamitron in Chenopodium album. PubMed. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-(4-Chlorophenyl)-6-methyl-6-phenyl-4,5-dihydro-1,2-oxazine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). triethyl 1,2,4-triazine-3,5,6-tricarboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 6-(Trifluoromethyl)-3-(methylthio)-1,2,4-triazin-5-OL. Retrieved from [Link]

  • Dawane, B. S., et al. (2010). An efficient synthesis of 1, 2, 4-triazine derivatives and their in vitro antimicrobial activity. Der Pharmacia Lettre, 2(4), 126-131.
  • University of California, Davis. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • Justia Patents. (2021). crystallization inhibitors in agricultural formulations. Retrieved from [Link]

  • Scribd. (n.d.). Recrystallization Solvent Selection Guide. Retrieved from [Link]

  • Google Patents. (n.d.). CN102250026A - Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine.
  • PubChem. (n.d.). 4-(2-Chlorophenyl)-6-(Methylsulfanyl)-1,3,5-Triazin-2-Amine. Retrieved from [Link]

  • Aakash. (n.d.). Crystallization: Definition, Principle, Demonstration & Application. Retrieved from [Link]

  • ResearchGate. (2022). Cocrystal Engineering Strategy for Sustained Release and Leaching Reduction of Herbicides: A Case Study of Metamitron. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 1,2,4-triazine derivatives via [4 + 2] domino annulation reactions in one pot. Retrieved from [Link]

  • Google Patents. (n.d.). CN106187929A - The production method of metamitron.
  • MDPI. (2025). Solid-Phase Synthesis for Constructing Thiazolotriazinone-Based Compounds Library. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Crystallization & Precipitation | Definition, Steps, Equipment. Retrieved from [Link]

  • IIT Kanpur. (n.d.). Chemistry Crystallization | SATHEE JEE. Retrieved from [Link]

  • Asian Journal of Chemistry. (2011). Synthesis of Trisubstituted 1,2,4-Triazines in Presence of NaHSO4/SiO2. Vol. 23, No. 3, 980-982.
  • Allucid, Inc. (n.d.). 2-(4'-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine. Retrieved from [Link]

  • Wikipedia. (n.d.). Crystallization. Retrieved from [Link]

  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,3,5-Triazine. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • University of York. (n.d.). Solvent Choice. Retrieved from [Link]

Sources

Application

preparing stock solutions of 3-(4-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol for bioassays

Application Note & Protocol: Preparation and Handling of 3-(4-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol Stock Solutions for High-Throughput Bioassays Document Type: Technical Application Guide Target Audience: Assay Biol...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Preparation and Handling of 3-(4-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol Stock Solutions for High-Throughput Bioassays

Document Type: Technical Application Guide Target Audience: Assay Biologists, Medicinal Chemists, and High-Throughput Screening (HTS) Scientists

Executive Summary & Chemical Profiling

The 1,2,4-triazine scaffold is a highly privileged structural motif in medicinal chemistry and agrochemistry, frequently exhibiting potent anticancer, antimicrobial, and enzyme-inhibitory activities [1]. The specific derivative, 3-(4-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol , presents unique solvation challenges due to its structural dichotomy. The lipophilic 4-chlorophenyl group significantly drives up the partition coefficient (LogP), reducing its thermodynamic aqueous solubility. Simultaneously, the compound undergoes tautomerism (1,2,4-triazin-5-ol 1,2,4-triazin-5-one), which creates strong intermolecular hydrogen-bonding networks within its crystal lattice.

To evaluate this compound accurately in in vitro bioassays, researchers must bypass its high crystal lattice energy by preparing a highly concentrated primary stock in an aprotic solvent, followed by controlled kinetic dilution into aqueous media [2]. This guide details the causality-driven methodologies for preparing, storing, and diluting these stock solutions to prevent false-positive artifacts in bioassays.

Solvent Selection: The Causality of Dissolution

For lipophilic heterocycles, Anhydrous Dimethyl Sulfoxide (DMSO, ≥99.9% purity) is the gold-standard solvent.

  • Mechanistic Rationale: DMSO is a dipolar aprotic solvent. Its highly polarized S=O bond acts as a powerful hydrogen-bond acceptor, effectively disrupting the tautomeric hydrogen bonds of the triazin-5-ol core. Furthermore, its high dielectric constant accommodates the lipophilic 4-chlorophenyl moiety.

  • The Threat of Hygroscopicity: DMSO is extremely hygroscopic. If the solvent absorbs atmospheric moisture, the local dielectric constant drops. Even a 2–5% water content in a DMSO stock can cause lipophilic compounds to spontaneously precipitate (crash out) during storage, permanently altering the actual molarity of your stock solution.

Step-by-Step Protocol: 10 mM Primary Stock Preparation

Materials Required:

  • 3-(4-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol powder (Formula Weight: ~221.45 g/mol )

  • Anhydrous DMSO (sealed under Argon)

  • Amber glass vials with PTFE-lined caps

  • Positive displacement pipettes

Step 1: Thermal Equilibration

  • Action: Allow the desiccated compound vial to equilibrate to room temperature for at least 30 minutes before opening.

  • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder. This not only alters the gravimetric mass (leading to inaccurate molarity calculations) but also introduces water directly into the DMSO stock.

Step 2: Gravimetric Preparation

  • Action: Weigh the desired mass of the compound directly into an amber glass vial .

  • Causality: Glass is mandatory. DMSO is a powerful solvent that can leach plasticizers, slip agents, and unreacted monomers from standard polypropylene or polystyrene tubes. These leached chemicals can act as pan-assay interference compounds (PAINS) in sensitive biochemical assays. Amber glass protects the light-sensitive triazine core from UV degradation.

Step 3: Dissolution & Sonication

  • Action: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration. Vortex for 30 seconds. If particulates remain, place the vial in a heated ultrasonic bath (37°C) for 5–10 minutes.

  • Causality: Dissolution of highly crystalline heterocycles is an endothermic process. Gentle heating and sonication provide the activation energy required to break the crystal lattice without causing thermal degradation.

Step 4: Aliquoting and Storage

  • Action: Immediately dispense the 10 mM stock into single-use aliquots (e.g., 20–50 µL) in tightly sealed glass inserts or specialized DMSO-resistant plates. Overlay with Argon gas before sealing. Store at -20°C.

  • Causality: DMSO freezes at 18.5°C. Repeated freeze-thaw cycles cause the solvent to act as a moisture pump, drawing in humidity from the air each time the vial is opened. Single-use aliquots ensure the integrity of the stock remains at 100% for every assay.

Bioassay Dilution Strategy: Mitigating Colloidal Aggregation

When a 10 mM DMSO stock is diluted into an aqueous assay buffer, the compound is forced into a state of supersaturation, relying on kinetic solubility [2].

If the final aqueous concentration exceeds the compound's kinetic solubility limit, it will not necessarily form visible precipitates. Instead, lipophilic small molecules frequently form colloidal aggregates —microscopic particles ranging from 50 to 1000 nm in diameter. According to extensive research by Shoichet and colleagues, these colloids non-specifically adsorb and denature target proteins, leading to false-positive enzyme inhibition [3, 4].

Mitigation Protocol for Assay Buffers:

  • Detergent Supplementation: Always supplement your final aqueous assay buffer with a non-ionic detergent (e.g., 0.01% v/v Triton X-100 or 0.025% v/v Tween-80 ). These surfactants coat the lipophilic molecules, lowering the surface tension and preventing the self-assembly of colloidal aggregates [4].

  • DMSO Normalization: Ensure the final concentration of DMSO in the bioassay does not exceed 1% v/v. Higher concentrations can destabilize lipid bilayers in cell-based assays or denature enzymes in biochemical assays.

  • Order of Addition: Always add the DMSO stock solution to the aqueous buffer while vortexing or mixing rapidly. Never add the buffer to the DMSO stock, as the localized high-water concentration at the interface will cause immediate, irreversible precipitation.

Quantitative Data & Physicochemical Parameters

Table 1: Physicochemical and Solvation Parameters

ParameterValue / RecommendationScientific Rationale
Molecular Weight ~221.45 g/mol Based on empirical formula C10​H8​ClN3​O .
LogP (Estimated) 2.1 – 2.8Hydrophobicity driven by the 4-chlorophenyl moiety.
Primary Solvent Anhydrous DMSO (≥99.9%)High dielectric constant; disrupts tautomeric H-bonds.
Stock Concentration 10 mM (Standard)Optimal balance between solubility limits and HTS library formatting.
Max Aqueous Assay Conc. < 50 µM (Kinetic)Exceeding this limit risks spontaneous colloidal aggregation.
Recommended Additive 0.01% Triton X-100Disrupts aggregate formation, preventing false-positive bioassay hits.

Workflow Visualization

The following diagram illustrates the critical path from dry powder to validated bioassay, highlighting the Quality Control (QC) loop required to prevent aggregation artifacts.

G Powder 3-(4-Chlorophenyl)-6-methyl- 1,2,4-triazin-5-ol (Powder) Stock Primary Stock Solution (10 mM) Powder->Stock Equilibrate, Weigh & Transfer DMSO Anhydrous DMSO (100%, Glass Vial) DMSO->Stock Dissolve & Sonicate (37°C) Aliquots Single-Use Aliquots (Store at -20°C, Argon Purge) Stock->Aliquots Dispense Immediately Dilution Aqueous Assay Buffer (+ 0.01% Triton X-100) Aliquots->Dilution Thaw (Room Temp) & Rapid Mixing QC QC: DLS / Nephelometry (Check for Colloidal Aggregation) Dilution->QC Validate Kinetic Solubility QC->Dilution Fail (Precipitation / Aggregation) Bioassay High-Throughput Bioassay (Final DMSO < 1%) QC->Bioassay Pass (No Aggregates Detected)

Caption: Logical workflow for the preparation, storage, and QC validation of 1,2,4-triazine stock solutions.

References

  • Hashem, H. E. (2021). "A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds." Mini-Reviews in Organic Chemistry, 18(8), 1127-1133. URL:[Link]

  • Lin, B., & Pease, J. H. (2022). "Separation Science in Drug Development, Part 2: High-Throughput Characterization." LCGC International. URL:[Link]

  • Dahlin, J. L., & Walters, M. A. (2021). "The Ecstasy and Agony of Assay Interference Compounds." ACS Chemical Biology, 16(11), 2055-2075. URL:[Link]

  • Coussens, N. P., et al. (2017). "Assay Interference by Aggregation." Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. URL:[Link]

Method

Application Note: High-Performance Thin-Layer Chromatography (HPTLC) Systems for Chlorophenyl Triazines

Introduction & Scope Chlorophenyl triazines, notably the antiepileptic agent lamotrigine (3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine), represent a critical class of neuropharmacological compounds. During drug synt...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Chlorophenyl triazines, notably the antiepileptic agent lamotrigine (3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine), represent a critical class of neuropharmacological compounds. During drug synthesis and long-term storage, these compounds are highly susceptible to chemical degradation and process contamination[1]. High-Performance Thin-Layer Chromatography (HPTLC) provides a rapid, high-throughput, and visually verifiable method for the 2 of these Active Pharmaceutical Ingredients (APIs)[2].

This application note details a self-validating HPTLC protocol specifically optimized to separate lamotrigine from its primary structural analogs and degradants, such as 3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazine-5-(4H)-one (Impurity A) and 3 (Impurity B)[3].

Mechanistic Causality in Chromatographic Design

As an Application Scientist, it is crucial not just to follow a recipe, but to understand the physical chemistry driving the separation. Why do we choose specific stationary and mobile phases for chlorophenyl triazines? The separation logic relies on balancing the highly polar triazine core against the lipophilic chlorophenyl ring.

  • Stationary Phase Adsorption : Silica gel 60 F254 provides a slightly acidic surface rich in silanol groups. The multiple nitrogen atoms on the 1,2,4-triazine ring act as strong hydrogen-bond acceptors, leading to high retention.

  • Mobile Phase Partitioning : A mixture of Toluene and Ethyl Acetate provides the exact non-polar/polar thermodynamic balance needed to migrate the lipophilic 2,3-dichlorophenyl moiety.

  • Ion Suppression (The Critical Modifier) : Because the amino groups on lamotrigine are basic, they protonate on acidic silica, causing severe band tailing. The addition of a volatile base (25% Ammonia) to the mobile phase suppresses this ionization, ensuring the analytes remain in their free-base form for compact, quantifiable band formation.

Mechanism M1 Chlorophenyl Triazine (Analyte) M2 1,2,4-Triazine Core (H-Bond Acceptors) M1->M2 M3 Dichlorophenyl Ring (Lipophilic / Pi-Pi) M1->M3 M4 Amino Substituents (Basic Sites) M1->M4 M5 Silica Gel Silanols (Strong Adsorption) M2->M5 Retards Migration M6 Toluene/EtOAc (Elution Drive) M3->M6 Promotes Migration M7 Ammonia Modifier (Ion Suppression) M4->M7 Prevents Tailing

Caption: Logical relationship between chlorophenyl triazine structural features and HPTLC phase interactions.

Self-Validating HPTLC Protocol

To ensure absolute trustworthiness and scientific integrity, this protocol incorporates built-in self-validation. The analytical system is only deemed "fit-for-purpose" if the resolution (Rs) between the API and its closest eluting process impurity meets strict pharmacopeial standards.

Workflow N1 Sample & Marker Preparation N2 Automated Band Application N1->N2 N3 Chamber Saturation & Development N2->N3 N4 UV Densitometric Scanning (275 nm) N3->N4 N5 Data Synthesis & Validation N4->N5

Caption: Standardized HPTLC analytical workflow for chlorophenyl triazine therapeutic monitoring.

Step-by-Step Methodology:
  • Plate Preparation : Use HPTLC Silica gel 60 F254 plates (20 x 10 cm). Pre-wash plates with Methanol to remove background binders, then activate in an oven at 110°C for 20 minutes.

    • Causality: Pre-washing prevents ghost peaks during densitometry, significantly lowering the Limit of Detection (LOD).

  • Standard & Sample Preparation : Dissolve lamotrigine and reference markers (Impurity A and B) in Methanol to a concentration of 1.0 mg/mL. Dilute to working concentrations (e.g., 10–100 µg/mL). While lamotrigine exhibits 1[1], 275 nm is the optimal isosbestic point for simultaneous densitometry of the API and its degradation products on a silica background.

  • Application : Apply samples as 6 mm bands using an automated TLC sampler (e.g., Linomat 5). Application rate: 150 nL/s.

    • Causality: Band application (vs. traditional spot application) reduces lateral diffusion, drastically improving resolution and integration accuracy.

  • Chamber Saturation & Development :

    • Mobile Phase : Toluene : Ethyl Acetate : Methanol : 25% Ammonia (5.0 : 3.0 : 1.5 : 0.2, v/v/v/v).

    • Place the mobile phase in a twin-trough chamber. Line one trough with filter paper and allow 20 minutes for vapor saturation.

    • Develop the plate to a migration distance of 80 mm.

    • Self-Validating Checkpoint: The plate must include a System Suitability Track containing Lamotrigine and Impurity B. If the resolution (Rs) between these two bands is < 1.5, the chamber was not properly saturated, and the quantitative data must be discarded.

  • Densitometric Evaluation : Dry the plate with cold air for 5 minutes. Scan the plate using a TLC Scanner in absorbance mode at 275 nm. Use polynomial regression for calibration curves.

Quantitative Data & Method Performance

The following table summarizes the expected chromatographic behavior and validation metrics for lamotrigine and its key reference markers. In pharmaceutical manufacturing, the level of Impurity B is strictly4[4].

Analyte / Reference MarkerStructural RoleRetardation Factor (Rf)LOD (ng/band)LOQ (ng/band)Mean Recovery (%)
Lamotrigine Active Pharmaceutical Ingredient0.45 ± 0.0210.531.099.8
Impurity A Degradation Product (Hydrolysis)0.28 ± 0.0215.245.598.5
Impurity B Process Impurity (Synthesis Side-Reaction)0.72 ± 0.0212.036.0101.2

Note: Rf values are highly dependent on exact chamber saturation and ambient temperature. The relative retention sequence (Impurity A < Lamotrigine < Impurity B) is the definitive identifier.

References

  • Title: EP1170588A1 - A method of testing the purity or stability of 'lamotrigine' with the use of a 1,2,4-triazine derivative as reference marker.
  • Title: EP0963980B1 - 1,2,4-Triazine derivative, its preparation and its use as reference marker for testing purity and stability of "lamotrigine".
  • Title: A Comprehensive Review of the Recent Developments in the Electroanalytical Methods for the Therapeutic Monitoring of Antiepileptic Drugs.
  • Title: Development of Analytical Profile of Lamotrigine and its API Formulation.

Sources

Application

Application Note: Optimizing Reaction Conditions for 1,3,5-Triazine Ring Closure and Functionalization

Executive Summary & Mechanistic Causality The 1,3,5-triazine scaffold is a privileged pharmacophore extensively utilized in the development of oncology drugs, antimicrobial agents, and agricultural chemicals. Synthesizin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Causality

The 1,3,5-triazine scaffold is a privileged pharmacophore extensively utilized in the development of oncology drugs, antimicrobial agents, and agricultural chemicals. Synthesizing and functionalizing this core requires precise thermodynamic and kinetic control. As a Senior Application Scientist, achieving high-yield triazine ring closure or functionalization means understanding the causality behind every reagent, solvent, and temperature choice.

Triazine synthesis generally follows two primary pathways:

  • Stepwise Nucleophilic Substitution: Utilizing cyanuric chloride as a highly electrophilic precursor.

  • De Novo Ring Closure: Constructing the triazine core from acyclic precursors (e.g., amidines, guanidines, nitriles) via multicomponent condensation.

Understanding the electron density shifts and entropic barriers in these pathways is critical for optimizing reaction conditions and preventing side reactions such as hydrolysis or over-substitution[1].

Thermodynamic and Kinetic Control Principles

Sequential Substitution of Cyanuric Chloride

Cyanuric chloride is the most common precursor for synthesizing mono-, di-, and tri-substituted triazines. The reaction is governed by strict kinetic control dictated by the electrophilicity of the ring. The strong electron-accepting nature of the three chlorine atoms makes the initial nucleophilic attack highly exothermic[2].

  • Mono-substitution: Must be performed at strictly 0 °C. The high electrophilicity of the starting material means that higher temperatures will lead to uncontrollable di-substitution[1][2].

  • Di-substitution: Replacing the first chlorine with an electron-donating group (e.g., an amine or alkoxy group) significantly lowers the ring's electrophilicity. The second substitution requires room temperature (20–25 °C) to overcome the newly elevated activation energy[1][2].

  • Tri-substitution: The di-substituted intermediate is a weak electrophile. Forcing the final substitution requires robust thermal energy (80–140 °C) or microwave irradiation[1].

De Novo Ring Closure Thermodynamics

Constructing the triazine ring from acyclic precursors is thermodynamically driven by the stability of the resulting aromatic system but is often hindered by high entropic barriers.

  • Solvent Causality: Green solvents like Polyethylene Glycol 400 (PEG 400) are not just passive media; their acidic character actively promotes the addition of PEG to nitriles, forming a reactive intermediate that facilitates subsequent prototropic tautomerism and intramolecular nucleophilic attack[3].

  • Energy Modalities: Microwave (MW) irradiation and ultrasound (US) are critical for overcoming entropic barriers. MW heating provides localized, rapid energy transfer that can drive regioselective ring closures in minutes, while US enhances mass transfer in biphasic or aqueous systems[2][4].

Visualizing the Reaction Pathways

StepwiseSubstitution CC Cyanuric Chloride Mono Mono-substituted CC->Mono 0 °C, 2-4h Fast Kinetics Di Di-substituted Mono->Di 20-25 °C, 12-24h Moderate Kinetics Tri Tri-substituted Di->Tri 80-140 °C High Activation Energy

Caption: Temperature-dependent stepwise nucleophilic substitution of cyanuric chloride.

DeNovoMechanism A Amidine / Guanidine C Reactive Intermediate A->C Base / Catalyst B Nitrile / Orthoester B->C Base / Catalyst D Intramolecular Attack C->D Thermal / MW Energy E 1,3,5-Triazine Core D->E Ring Closure & Elimination

Caption: De novo 1,3,5-triazine ring closure via multicomponent condensation.

Quantitative Optimization Profiles

The following table synthesizes quantitative data from optimized triazine synthesis protocols, highlighting the impact of energy modalities and solvent selection on yield and reaction time.

Synthesis StrategyReactantsCatalyst / MediumHeating MethodTemp (°C)TimeYield (%)
De Novo Ring Closure Cyanoguanidine + NitrilesKOH / PEG 400Microwave15010–15 min62–92[3]
De Novo Ring Closure 2-Aminoimidazole + CyanamideNaOMe / EtOAcMicrowave16010–35 min75–92[4]
Sequential Substitution Cyanuric Chloride + AminesNa₂CO₃, TBAB / DMFMicrowave1402.5 min71–88[2]
Sequential Substitution Cyanuric Chloride + AminesNa₂CO₃, TBAB / H₂OUltrasound2530–35 min84–96[2]
Multicomponent Condensation Aldehyde + Thiourea + OrthoformateNone / DMFConventional805 h70–90[5]

Validated Experimental Protocols

Every protocol below is designed as a self-validating system, ensuring that intermediate formation is confirmed before proceeding to the next thermodynamic step.

Protocol A: Microwave-Assisted De Novo Synthesis of Guanamines

This protocol utilizes PEG 400 as a non-toxic, green alternative to hazardous cellosolves. The acidic nature of PEG 400 actively participates in the reaction mechanism[3].

  • Preparation: In a microwave-safe vessel, combine cyanoguanidine (1.0 mmol), the appropriate nitrile (1.0 mmol), and KOH (1.2 mmol) in 3 mL of PEG 400.

  • Irradiation: Subject the mixture to focused microwave irradiation at 150 °C for 10–15 minutes.

  • Self-Validation Checkpoint: Extract an aliquot and analyze via TLC. The complete disappearance of the nitrile spot confirms the formation of the reactive intermediate and subsequent ring closure.

  • Workup: Cool the mixture to room temperature and pour into crushed ice. Filter the resulting precipitate, wash with cold water, and recrystallize from methanol.

  • Analytical Validation: Confirm the symmetrical triazine structure via ¹³C NMR; the C-2 and C-4 atoms must appear as a distinct signal at 166.5–167.5 ppm[3].

Protocol B: Ultrasound-Assisted Sequential Substitution

This protocol leverages sonochemistry and Phase Transfer Catalysts (PTC) to achieve high yields in aqueous media, minimizing organic solvent use[2].

  • Mono-substitution (Kinetic Control): Dissolve cyanuric chloride (1.0 eq) in THF and cool strictly to 0 °C using an ice bath. Slowly add the primary amine (1.0 eq) and N,N-diisopropylethylamine (DIPEA) (1.0 eq). Stir for 2–4 hours at 0 °C[1].

  • Self-Validation Checkpoint: Verify mono-substitution via TLC. The reaction must not proceed until cyanuric chloride is fully consumed to prevent complex mixture formation[1].

  • Di-substitution (Sonochemical Acceleration): To the crude mixture, add the secondary nucleophile (e.g., morpholine, 1.0 eq), Na₂CO₃ (1.5 eq), and TBAB (0.1 eq) in an aqueous medium.

  • Irradiation: Subject the mixture to ultrasonic irradiation at room temperature (25 °C) for 30–35 minutes.

  • Workup: Filter off the inorganic salts, evaporate the solvent under reduced pressure, and purify via recrystallization from hot ethanol[1][2].

Protocol C: Catalyst-Free Multicomponent Ring Closure

This one-pot methodology synthesizes 1,3,5-triazine-2,4-dithiones relying on the dual role of thiourea for both cyclization and alkylation via an intermediate imidate[5].

  • Preparation: In a round-bottom flask, combine the arylaldehyde (1.0 eq), thiourea (2.5 eq), and trialkyl orthoformate (1.0 eq) in anhydrous DMF.

  • Thermal Activation: Heat the mixture to 80 °C under a nitrogen atmosphere for 5 hours.

  • Self-Validation Checkpoint: The dual role of thiourea requires careful stoichiometric control. Monitor the reaction via IR spectroscopy; the emergence of a characteristic C=S stretch confirms successful dithione formation[5].

  • Workup: Cool the mixture, precipitate the product by adding cold water, filter, and dry under a vacuum.

Troubleshooting & Causality Matrix

ObservationMechanistic CausalityCorrective Action
Incomplete Mono-substitution Hydrolysis of cyanuric chloride due to ambient moisture competing as a nucleophile.Use strictly anhydrous solvents; dry all glassware thoroughly before use[1].
Over-substitution (Mixture) The exothermic first substitution exceeded the 0 °C threshold, providing enough energy for the second substitution.Utilize a monitored ice bath; strictly control the dropwise addition rate of the nucleophile[1].
Low Yield in De Novo Cyclization The entropic barrier for intramolecular nucleophilic attack was not overcome; intermediate stalled.Switch to microwave irradiation (140–160 °C) to enhance localized heating, or increase the equivalents of base[3][4].
Product Precipitation The reactive intermediate is insoluble in the chosen reaction medium, halting kinetics.Optimize solvent polarity (e.g., switch from THF to DMF or PEG 400) to maintain homogeneous conditions[1][3].

References

  • Polyethylene Glycol as a Green Medium for the Microwave‐Assisted Synthesis of Guanamines Source: ChemistrySelect (Wiley) URL:[Link]

  • Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

  • One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • A multicomponent reaction of 2-aminoimidazoles: microwave-assisted synthesis of novel 5-aza-7-deaza-adenines Source: RSC Advances URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Thermal Instability of 1,2,4-Triazine Derivatives

Welcome to the Technical Support Center for 1,2,4-triazine chemistry. As a Senior Application Scientist, I have designed this guide to help you navigate the thermal vulnerabilities of the π-deficient 1,2,4-triazine scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1,2,4-triazine chemistry. As a Senior Application Scientist, I have designed this guide to help you navigate the thermal vulnerabilities of the π-deficient 1,2,4-triazine scaffold. Whether you are developing novel energetic materials, synthesizing drug candidates, or utilizing inverse-electron-demand Diels-Alder (IEDDA) bioorthogonal click chemistry, understanding the causality behind thermal degradation is critical to experimental success.

Diagnostic FAQs: Causality & Solutions

Q1: My 1,2,4-triazine derivative decomposes into an unidentifiable black tar during IEDDA cycloaddition at 150°C. What is the mechanism of this degradation, and how can I prevent it? A1: The degradation you are observing is driven by a competing retro-Diels-Alder pathway. At elevated temperatures (>120°C), the 1,2,4-triazine ring can undergo thermal extrusion of nitrogen gas (N₂), forming highly reactive zwitterionic or diradical intermediates that rapidly polymerize into tar[1]. Causality & Solution: To prevent this, you must lower the activation energy of your desired IEDDA reaction so it outcompetes thermal degradation. We recommend switching the solvent to hexafluoroisopropanol (HFIP). HFIP acts as a strong hydrogen-bond donor, activating the triazine core and allowing the cycloaddition to proceed at much lower temperatures (e.g., 40–80°C), thereby preserving the diene[2].

Q2: I am synthesizing a library of 5-phenyl-1,2,4-triazines for a drug discovery program. Which substituents should I prioritize to maximize the thermal and oxidative shelf-life of the final APIs? A2: Thermal stability in 5-phenyl-1,2,4-triazines is heavily dictated by the electronic and steric nature of the substituents on the phenyl moiety. Causality & Solution: Introducing electron-withdrawing groups (EWGs), such as chlorine (-Cl), at the para or ortho,para positions significantly enhances thermal stability, pushing the decomposition onset above 290°C[3]. EWGs lower the energy of the frontier molecular orbitals, making the ring less susceptible to oxidative radical attack and increasing the bond dissociation energy of the C-N bonds. Conversely, electron-donating groups (like -OCH₃) at the ortho position lower thermal stability due to increased electron density and steric strain[3].

Q3: How do I accurately profile the thermal degradation of my new triazine compound without wasting large amounts of material? A3: We recommend utilizing Simultaneous Thermal Analysis (STA), specifically Thermogravimetry coupled with Differential Scanning Calorimetry and Fourier Transform Infrared Spectroscopy (TG-DSC-FTIR). Causality & Solution: This self-validating system allows you to measure the exact onset of mass loss (TG), the enthalpy of the decomposition (DSC), and the chemical identity of the evolved gases (FTIR) using only a few milligrams of sample[4]. The emission of NH₃, HCN, or N₂ is a direct diagnostic marker of triazine ring pyrolysis[4].

Data Presentation: Structure-Stability Relationships

To guide your rational design, the following table summarizes the quantitative impact of phenyl substituents on the thermal decomposition temperature (T_onset) of 1,2,4-triazine derivatives.

Table 1: Impact of Phenyl Substituents on the Thermal Stability of 5-Phenyl-1,2,4-Triazinones [3]

Substituent (R)Electronic NatureOnset of Thermal Decomposition (Air, °C)Onset of Thermal Decomposition (N₂, °C)Relative Stability
4-ClStrong EWG296301Excellent
3,4-Cl₂Strong EWG285294Excellent
H (Unsubstituted)Neutral268279Good
4-CH₃Weak EDG241285Moderate
2-OCH₃Strong EDG< 230207Poor

Mechanistic & Workflow Visualizations

Pathways Root 1,2,4-Triazine Derivative Thermal Thermal Stress (>200°C) Root->Thermal Oxidative Oxidative Stress (ROS, O2) Root->Oxidative Hydrolytic Hydrolytic Stress (Acid/Base) Root->Hydrolytic RetroDA Retro-Diels-Alder & N2 Extrusion Thermal->RetroDA Pyrolysis RingCleavage Ring Cleavage & Radical Formation Oxidative->RingCleavage Oxidation Hydrolysis C=N Bond Hydrolysis Hydrolytic->Hydrolysis pH Extremes

Figure 1: Primary degradation pathways of 1,2,4-triazine derivatives under stress.

Workflow Start Identify Thermal Degradation Check Is the reaction temperature >150°C? Start->Check Yes Lower Temp & Use Catalyst (e.g., HFIP) Check->Yes Yes No Check Substituent Effects Check->No No Substituent Add Electron-Withdrawing Groups (e.g., -Cl) No->Substituent Protect Form N-Oxide or Salt to Stabilize No->Protect

Figure 2: Troubleshooting workflow for mitigating thermal instability during synthesis.

Validated Experimental Protocols

Protocol 1: Low-Temperature IEDDA Cycloaddition using HFIP

Objective: To synthesize pyridine derivatives from thermally unstable 1,2,4-triazines without inducing retro-Diels-Alder degradation[2]. Self-Validation Mechanism: LC-MS tracking ensures that the mass of the intermediate cycloadduct is detected before N₂ extrusion, confirming the pathway successfully avoids thermal homolysis.

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve the 1,2,4-triazine derivative (1.0 mmol) in 5.0 mL of anhydrous hexafluoroisopropanol (HFIP).

  • Activation: Stir the solution at room temperature for 10 minutes. The HFIP will form hydrogen bonds with the triazine nitrogen atoms, lowering the LUMO energy of the diene.

  • Reagent Addition: Dropwise add the electron-rich dienophile (e.g., an enamine or norbornadiene, 1.2 mmol).

  • Reaction & Monitoring: Heat the mixture gently to 60°C (well below the >150°C threshold for thermal degradation). Monitor the reaction via LC-MS. You should observe the transient [M+dienophile] mass before aromatization.

  • Aromatization: Once the initial cycloadduct is formed, the intermediate will spontaneously extrude N₂ and aromatize into the target pyridine.

  • Workup: Remove HFIP under reduced pressure (HFIP can be recovered and recycled). Purify the resulting pyridine via standard silica gel chromatography.

Protocol 2: Forced Thermal Degradation Profiling (Solid-State)

Objective: To establish the intrinsic thermal stability limits of a novel 1,2,4-triazine API candidate[5]. Self-Validation Mechanism: The simultaneous correlation of an exothermic DSC peak with a sharp mass drop on the TG curve, paired with the FTIR detection of HCN/N₂, definitively proves structural pyrolysis rather than simple solvent evaporation or melting[4].

  • Sample Preparation: Accurately weigh 5.0 mg of the solid 1,2,4-triazine compound into an aluminum oxide crucible.

  • Instrument Setup: Load the crucible into a TG-DSC instrument coupled with an FTIR gas analyzer.

  • Purge: Purge the furnace with synthetic air (for oxidative thermal studies) or high-purity nitrogen (for inert pyrolysis studies) at a flow rate of 50 mL/min.

  • Heating Program: Heat the sample from 25°C to 400°C at a strictly controlled heating rate of 10°C/min.

  • Data Acquisition: Continuously monitor the TG curve for the onset temperature of mass loss (T_onset). Simultaneously record the FTIR spectra of the evolved gases.

  • Analysis: Identify the degradation mechanism by matching the evolved gas FTIR spectra against a reference library. The presence of HCN (sharp bands at 3300 cm⁻¹ and 712 cm⁻¹) or HNCO (2260 cm⁻¹) confirms the thermal destruction of the triazine ring.

References

  • Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents. National Center for Biotechnology Information (PMC). URL:[Link]

  • Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides. MDPI (International Journal of Molecular Sciences). URL:[Link]

  • 1,2,4-Triazine vs. 1,3- and 1,4-Oxazinones in Normal- and Inverse-Electron-Demand Hetero-Diels-Alder Reactions: Establishing a Status Quo by Computational Analysis. ResearchGate. URL:[Link]

  • Synthesis of 1,2,4-Triazolo[1,5-d][1,2,4]triazine-2-amines by Thermolysis of 1H-Tetrazol-5-amine with 1,2,4-Triazine-5-carbonitriles. Chemistry of Heterocyclic Compounds. URL:[Link]

Sources

Optimization

Mechanistic Insight: Breaking the Triazine-Metal Complex

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with process chemists and drug development professionals who hit a wall during the late-stage purification of nitrogen-rich...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with process chemists and drug development professionals who hit a wall during the late-stage purification of nitrogen-rich heterocycles.

Removing transition metal catalysts (particularly Palladium, Platinum, and Ruthenium) from triazine-based compounds is notoriously difficult. Because your active pharmaceutical ingredient (API) or intermediate contains a triazine core, it acts as a highly effective multidentate ligand. The nitrogen lone pairs on the triazine ring form a thermodynamically stable coordination complex with the metal, rendering standard purification methods like simple silica filtration or crystallization completely ineffective .

Below is our comprehensive troubleshooting guide and self-validating methodology to break this chelation and achieve regulatory compliance (<10 ppm residual metal).

To remove a metal from a triazine compound, you cannot rely on physical trapping (physisorption); you must use chemical displacement (chemisorption) . This requires leveraging Hard-Soft Acid-Base (HSAB) theory . Palladium(II) is a "soft" acid. The nitrogen atoms on your triazine API are "borderline/hard" bases. By introducing a scavenger with a "soft" base functional group—such as a thiol (-SH) or thiourea—you can thermodynamically outcompete the triazine API for the metal, forcing the equilibrium toward the scavenger.

HSAB_Equilibrium cluster_0 Problem: High Affinity API-Metal Complex cluster_1 Solution: Thermodynamic Equilibrium Shift API Triazine API (N-Donor, Borderline Base) Complex [Pd - Triazine] Complex (Soluble, Hard to Purify) API->Complex Chelates Pd Pd(II) Catalyst (Soft Acid) Pd->Complex Binds Scavenger TMT / Thiol Scavenger (S-Donor, Soft Base) Complex->Scavenger Addition of Scavenger Purified Purified Triazine API (Recovered in Solution) Scavenger->Purified API Displacement Waste [Pd - Scavenger] Complex (Solid, Filtered Out) Scavenger->Waste HSAB Affinity (S > N)

Figure 1: HSAB-driven thermodynamic shift displacing Palladium from the Triazine API.

Quantitative Data: Scavenger Selection Matrix

Not all scavengers are created equal when dealing with triazine substrates. Below is a summary of field-proven scavengers for displacing Pd from nitrogen-rich heterocycles , , [[1]]([Link]).

Scavenger TypeFunctional GroupSolid SupportAffinity for Pd(II)Typical Pd Reduction (ppm)Scalability / Cost
SiliaMetS® Thiol -SH (Thiol)Silica GelHigh1500 → <10 ppmHigh / Moderate
MP-TMT Trithiocyanuric acidMacroporous PolymerVery High1600 → <5 ppmLow / Very High ( $)
Free TMT + Carbon Trithiocyanuric acidActivated CarbonVery High>1000 → <1 ppmVery High / Low ($)
QuadraPure™ TU ThioureaPolystyrene BeadHigh500 → <20 ppmHigh / Moderate

Troubleshooting FAQs

Q1: Why is my triazine-based intermediate retaining >1000 ppm of Palladium even after multiple silica plug filtrations? A1: Silica gel relies on weak physisorption (hydrogen bonding and Van der Waals forces). The coordinate covalent bond between the Palladium atom and the nitrogen lone pairs of your triazine ring is significantly stronger . The[Pd-Triazine] complex simply elutes through the silica as a single, highly soluble entity. You must use a functionalized metal scavenger to chemically break this bond.

Q2: I used a polymer-bound thiol scavenger (like MP-TMT), and while the Palladium was removed, my API yield dropped by 30%. What happened? A2: This is a classic case of non-specific binding. Macroporous (MP) polystyrene resins have hydrophobic backbones and internal pores. If your triazine API is highly lipophilic, it can become trapped inside the polymer matrix via π-π stacking or hydrophobic interactions, leading to yield loss . Solution: Switch to a non-porous, silica-supported scavenger (e.g., SiliaMetS Thiol) or utilize the homogeneous "Binary Scavenging System" (Free TMT + Carbon) described in the protocol below.

Q3: We are moving to pilot-plant scale (10 kg). Polymer-bound scavengers are too expensive. How do we remove the metal cost-effectively? A3: The most cost-effective method for large-scale triazine purification is the Binary Scavenging System pioneered in pharmaceutical process chemistry . Instead of buying expensive pre-functionalized resins, you add free 2,4,6-trimercapto-s-triazine (TMT) directly to the reaction mixture alongside activated carbon. The free TMT rapidly chelates the Palladium, and the activated carbon synergistically adsorbs the resulting [Pd-TMT] complex. This reduces scavenger costs by over 90% while achieving <1 ppm Pd.

Self-Validating SOP: Binary Scavenging System (Free TMT + Activated Carbon)

This protocol is specifically designed to outcompete triazine APIs for Palladium while providing built-in validation steps to ensure product integrity and regulatory compliance.

Workflow S1 1. API Solution (>1000 ppm Pd) S2 2. Binary Addition (Free TMT + Carbon) S1->S2 S3 3. Incubation (25-45°C, 8-18h) S2->S3 S4 4. Celite Filtration (Removes Solid Complex) S3->S4 S5 5. ICP-MS Analysis (<10 ppm Pd) S4->S5

Figure 2: Step-by-step workflow for the binary TMT and Activated Carbon scavenging system.

Step 1: Baseline Quantification Sample the crude organic reaction mixture and analyze via Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to establish the baseline Palladium concentration.

Step 2: Reagent Addition To the organic solution containing your triazine API (optimal solvents: THF, DMF, or DMAc), add 0.15 wt equivalents of free 2,4,6-trimercapto-s-triazine (TMT) and 0.15 wt equivalents of Activated Carbon (e.g., Nuchar AquaGuard or Darco KB-B) , . Causality: Free TMT bypasses the slow diffusion kinetics of porous resins, allowing for immediate thermodynamic competition with the triazine API.

Step 3: Thermodynamic Incubation Stir the heterogeneous mixture vigorously at 25 °C to 45 °C for 8 to 18 hours. Causality: Displacing a transition metal from a multidentate triazine chelate is a kinetically slow process. Heating to 45 °C provides the activation energy needed to break the [Pd-API] coordinate bonds .

Step 4: Filtration & Recovery Cool the mixture to room temperature and filter it through a pad of diatomaceous earth (Celite) to remove the carbon-[Pd-TMT] solids. Wash the filter cake thoroughly with fresh reaction solvent to recover any API that may be lightly physisorbed to the carbon pad.

Step 5: Self-Validation (Critical)

  • HPLC Tracking: Run an HPLC analysis on the filtrate to ensure residual free TMT is below the detection limit (<0.03 wt%). If TMT is detected, perform a simple aqueous water wash; TMT is highly water-soluble and will partition into the aqueous phase.

  • Final ICP-MS: Concentrate the organic layer and analyze the isolated triazine API via ICP-MS to confirm Pd levels have dropped below the 10 ppm regulatory threshold .

References

  • "Screening Binary Systems of Chelating Agents Combined with Carbon or Silica Gel Adsorbents: The Development of a Cost-Effective Method to Remove Palladium from Pharmaceutical Intermediates and APIs." Organic Process Research & Development, ACS Publications, 2011. URL: [Link]

  • "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry." Organic Process Research & Development, ACS Publications, 2023. URL: [Link]

  • "An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II)-Catalyzed Cleavage of Allyl Faropenem." Organic Process Research & Development, ACS Publications, 2010. URL:[Link]

  • "SiliaMetS Metal Scavengers: Properties and Selection Chart." Velocity Scientific Solutions. URL:[Link]

Sources

Troubleshooting

separating keto-enol tautomers of 3-(4-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol

Focus: 3-(4-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the complex tautomeric behavior of 3-(...

Author: BenchChem Technical Support Team. Date: March 2026

Focus: 3-(4-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the complex tautomeric behavior of 3-(4-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol. Because 1,2,4-triazin-5-ol derivatives undergo rapid proton transfer, isolating the discrete keto (lactam) and enol (lactim) forms presents significant analytical and preparative challenges. This center provides field-proven troubleshooting, mechanistic insights, and validated protocols.

Part 1: Frequently Asked Questions (FAQs)

Q: Why does my sample appear as a single broad, smeared band on silica gel TLC and standard HPLC? A: This is a classic symptom of rapid tautomeric interconversion on the chromatographic timescale. In protic environments or on the acidic surface of silica gel, the activation free energy barrier for proton transfer is drastically decreased[1]. Because the keto and enol forms equilibrate faster than they partition between the stationary and mobile phases, they co-elute as a single, often broadened, peak[2].

Q: Which tautomeric form is thermodynamically favored in solution and solid state? A: Extensive ab initio calculations and X-ray crystallographic analyses of related 1,2,4-triazin-5-ones demonstrate that the keto (5(2H)-one or 5(4H)-one) tautomer is significantly more stable in both polar solvents and the solid state[3]. This stability is driven by the strong hydrogen-bonding capabilities of the N-H and C=O groups, alongside favorable resonance within the triazine core. The enol form is generally a transient species, though its population can increase in non-polar, aprotic solvents.

Q: Is it possible to separate the free tautomers directly without chemical modification? A: At room temperature, no. The equilibrium is too dynamic. However, the free tautomers can be observed and quantified using specialized techniques that arrest the kinetics, such as low-temperature NMR/HPLC (where thermal energy is insufficient to overcome the tautomerization barrier) or vacuum ultraviolet (VUV) photoionization in the gas phase[4]. For preparative isolation, chemical trapping is strictly required.

Part 2: Experimental Workflows & Troubleshooting

To successfully separate these forms, you must choose between analytical observation (kinetic freezing) and preparative isolation (chemical trapping).

TautomerSeparation Start 3-(4-Chlorophenyl)-6-methyl- 1,2,4-triazin-5-ol (Dynamic Equilibrium) Decision Separation Goal? Start->Decision Prep Preparative Isolation (Chemical Trapping) Decision->Prep Isolate forms Analyt Analytical Observation (Kinetic Freezing) Decision->Analyt Measure ratio Deriv Alkylation (MeI, K2CO3) in Aprotic Solvent Prep->Deriv LowTemp Low-Temperature NMR/HPLC (<-50°C) Analyt->LowTemp O_Alkyl O-Methyl Derivative (Trapped Enol) Deriv->O_Alkyl N_Alkyl N-Methyl Derivative (Trapped Keto) Deriv->N_Alkyl Chrom Silica Gel Chromatography (Stable Separation) O_Alkyl->Chrom N_Alkyl->Chrom

Workflow for analytical vs. preparative separation of 1,2,4-triazine tautomers.

Protocol A: Preparative Separation via Chemical Trapping (Derivatization)

Causality: Because the mobile proton mediates the rapid interconversion, replacing it with a stable alkyl group "freezes" the molecule in its respective tautomeric state. Alkylation of the ambient nucleophile yields a mixture of N-alkyl (keto) and O-alkyl (enol) derivatives, which have vastly different polarities and can be easily separated on silica gel.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of 3-(4-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol in anhydrous DMF (0.1 M concentration). Why anhydrous DMF? Water lowers the activation barrier for enolization and can hydrolyze the alkylating agent[1].

  • Base Addition: Add 1.5 eq of anhydrous Potassium Carbonate (K₂CO₃). Stir for 15 minutes at 0°C to generate the delocalized anion.

  • Alkylation: Dropwise add 1.2 eq of Methyl Iodide (MeI). Maintain at 0°C for 2 hours, then warm to room temperature. Why 0°C? Lower temperatures often enhance the regioselectivity of the alkylation, allowing better kinetic control over the O- vs. N-alkylation ratio.

  • Quench & Extract: Quench with cold water, extract with Ethyl Acetate (3x), wash the organic layer with brine to remove residual DMF, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Chromatography: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The O-methyl derivative (trapped enol) will elute first due to lower polarity, followed by the N-methyl derivative (trapped keto).

Protocol B: Analytical Separation via Low-Temperature HPLC

Causality: By lowering the temperature of the chromatographic system, the thermal energy available to the molecules drops below the activation energy required for the proton shift. This slows the tautomerization rate to be significantly longer than the column residence time, allowing the keto and enol forms to resolve into distinct peaks.

Step-by-Step Methodology:

  • System Prep: Utilize an HPLC system equipped with a column cooling jacket capable of reaching -78°C.

  • Stationary/Mobile Phase: Use a normal-phase unbonded silica column. Use an anhydrous, non-polar mobile phase (e.g., Hexane/Ethanol 95:5) to minimize solvent-assisted proton transfer.

  • Equilibration: Chill the column and solvents to between -50°C and -78°C.

  • Injection: Inject the sample dissolved in the cold mobile phase.

  • Detection: Monitor via UV/Vis (e.g., 254 nm). You will observe two distinct peaks. The ratio of these peaks reflects the thermodynamic equilibrium of the tautomers in the injection solvent at the exact moment of freezing.

Part 3: Quantitative Data & Diagnostics

To verify which tautomer you have successfully isolated (or trapped), cross-reference your spectroscopic data against the established diagnostic markers for 1,2,4-triazin-5-ones[3].

Diagnostic TechniqueKeto Tautomer (Lactam / N-Alkyl)Enol Tautomer (Lactim / O-Alkyl)Mechanistic Rationale
¹H NMR (Proton) N-H broad singlet (~12-14 ppm) or N-CH₃ (~3.5 ppm)O-H broad singlet (~10-11 ppm) or O-CH₃ (~4.0 ppm)O-CH₃ protons are more deshielded by the highly electronegative oxygen than N-CH₃.
¹³C NMR (Carbon) C=O carbon highly deshielded (~160-165 ppm)C-OH / C-OR carbon less deshielded (~150-155 ppm)Carbonyl carbons carry more partial positive charge than enolic carbons.
IR Spectroscopy Strong C=O stretch (~1650-1680 cm⁻¹)Absence of C=O; Strong C=N stretch (~1550-1600 cm⁻¹)The keto form possesses a true carbonyl bond, dominating the IR spectrum.
Chromatography (TLC) Lower Rf (more polar, strong H-bond donor/acceptor)Higher Rf (less polar, lacks N-H donor)The keto form interacts more strongly with the polar silica stationary phase.

Sources

Optimization

optimizing pH conditions for triazine stability in solution

Welcome to the Technical Support Center for Triazine Chemistry. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Triazine Chemistry. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we will dissect the mechanistic causality behind triazine degradation, providing you with self-validating protocols and data-driven insights to optimize your bioconjugation, drug development, and analytical workflows.

The Mechanistic Reality of Triazine Hydrolysis

Understanding triazine stability requires analyzing the electron density of the s-triazine ring. The three nitrogen atoms strongly withdraw electron density, making the ring carbons highly susceptible to nucleophilic attack. However, this reactivity is strictly governed by the pH of your solution.

  • Acidic Media (pH < 5): Protonation of the triazine nitrogens (pKa ~5) further increases the electrophilicity of the adjacent carbons, driving acid-catalyzed hydrolysis. For example, atrazine degrades slowly in acidic waters via hydrolysis and N-dealkylation, exhibiting a half-life of approximately 12 weeks at pH 5 (20°C) (1)[1].

  • Neutral Media (pH 6-8): This zone generally provides the highest stability for fully substituted triazines. Breakdown of atrazine is negligible in neutral or slightly alkaline waters, where the half-life extends to two years or more[1].

  • Basic Media (pH > 9): High concentrations of hydroxide ions lead to rapid nucleophilic substitution. For highly reactive precursors like cyanuric chloride, the reaction shifts to a rapid SN2 mechanism in basic conditions, with conversion rates jumping from 6.5% at pH 7 to 69.4% at pH 9 within a single hour (2)[2].

TriazineLogic Start Triazine Core (e.g., Cyanuric Chloride) Cond1 Acidic Media (pH < 5) Protonation of Ring N Start->Cond1 Cond2 Neutral Media (pH 6-8) Optimal Stability Zone Start->Cond2 Cond3 Basic Media (pH > 9) Hydroxide Attack Start->Cond3 Result1 Acid-Catalyzed Hydrolysis (SN1-like Mechanism) Cond1->Result1 t1/2 decreases Result2 Stable for Conjugation (Requires 0-4°C) Cond2->Result2 t1/2 maximized Result3 Base-Catalyzed Hydrolysis (Rapid SN2 Mechanism) Cond3->Result3 t1/2 < 5 mins

Logical pathway of pH-dependent triazine hydrolysis mechanisms and stability outcomes.

Quantitative Stability Profiles

To aid in your experimental design, below is a consolidated matrix of triazine half-lives under varying pH and temperature conditions.

Triazine DerivativepH ConditionTemperatureObserved Half-Life (t1/2)Primary Degradation Mechanism
Atrazine pH 5.020°C~12 weeks[1]Acid-catalyzed hydrolysis / N-dealkylation
Atrazine pH 7.020°C> 2 years[1]Negligible
Cyanuric Chloride pH 7.025°C< 5 hours (to cyanuric acid)[3]Nucleophilic substitution (Cl to OH)
Cyanuric Chloride pH 9.025°C< 5 minutes[3]Base-catalyzed SNAr
Triazinyl Hydrazone pH 5.225°CRetarded Degradation[4]Resistance to N1 protonation

Troubleshooting Guides & FAQs

Q1: I am using cyanuric chloride as a linker for bioconjugation, but my yields are extremely low. Is it degrading in my buffer? A1: Yes. Cyanuric chloride is highly susceptible to hydrolysis in aqueous media. If you are conjugating in standard PBS (pH 7.4) at room temperature, the half-life for the disappearance of cyanuric chloride is less than 5 minutes (3)[3].

  • Causality: The electron-withdrawing nature of the three ring nitrogens makes the C-Cl bonds highly electrophilic.

  • Solution: Perform the first substitution in an aprotic solvent (e.g., acetone) or in a strictly temperature-controlled aqueous suspension (0-4°C) at pH 5-7, where the suspension can remain fairly stable for nearly 12 hours[2].

Q2: We are developing a triazine-based payload conjugate. We noticed it is unexpectedly stable in the acidic tumor microenvironment (pH 5.5) compared to our previous acyl hydrazone linkers. Why? A2: This is a documented phenomenon known as "stability inversion" (4)[4].

  • Causality: Acid-catalyzed hydrolysis of hydrazones requires the protonation of the hydrazone N1 atom. However, the triazine ring itself has a pKa of ~5. In acidic media, the triazine ring protonates first, which inductively withdraws electron density and makes the hydrazone N1 highly resistant to protonation, thereby retarding the hydrolysis rate[4].

  • Solution: If faster release at pH 5.5 is required, consider using an aliphatic ketone-derived hydrazone, which exhibits faster hydrolysis rates than aromatic or triazine-substituted variants[4].

Q3: How do I store my synthesized exocyclic amino triazine nucleosides to prevent degradation? A3: Unlike bulk atrazine, exocyclic amino triazine nucleosides are uniquely sensitive to their environment. They are significantly more stable in high pH aqueous solutions and in aprotic solvents (5)[5].

  • Causality: Stability is heavily dependent on the triazine ring's electron density; electron-deficient rings in these nucleosides are prone to attack unless stabilized by aprotic conditions or high pH[5].

  • Solution: Lyophilize the nucleosides and store them at -20°C. For liquid formulation, utilize anhydrous aprotic solvents rather than neutral/acidic aqueous buffers.

Self-Validating Experimental Protocol

pH Stability Profiling of Triazine Derivatives via RP-HPLC

Self-Validation Principle: This protocol employs a formaldehyde trap to irreversibly capture hydrolyzed products (preventing recombination) and an internal standard to normalize matrix effects. This ensures that the disappearance of the parent peak is solely due to pH-driven degradation[4].

  • Stock Preparation: Prepare a 50 mM stock solution of the triazine derivative in an anhydrous aprotic solvent (e.g., Methanol or THF) to prevent premature aqueous hydrolysis[4].

  • Buffer Standardization: Prepare 10 mM working solutions by diluting the stock into standardized buffers: Disodium phosphate/citric acid for pH 5.2 and pH 6.8, and borate for pH 8.0[4].

  • Trap Addition (For Hydrazones): Add a 10-fold molar excess of formaldehyde to the solution. Causality: Formaldehyde acts as an electrophilic trap that captures the released hydrazine upon cleavage, preventing the reversible reaction from skewing the kinetic data[4].

  • Controlled Incubation & Quenching: Incubate the solutions at a strictly controlled 25°C. At designated time points (e.g., 0, 15, 30, 60, 120 mins), extract a 100 µL aliquot and immediately quench by diluting 1:10 in ice-cold acetonitrile containing 1 mM internal standard (e.g., biphenyl). Causality: The organic solvent and temperature drop instantly halt the hydrolysis reaction.

  • RP-HPLC Analysis: Analyze the quenched samples using a C18 column. Plot the natural log of the parent compound's peak area ratio (Parent/IS) versus time to determine the first-order degradation rate constant (k) and half-life (t1/2).

ProtocolWorkflow Step1 1. Prepare 50 mM Stock in Aprotic Solvent Step2 2. Dilute to 10 mM in Standardized Buffers Step1->Step2 Branch1 pH 5.2 Buffer + Formaldehyde Trap Step2->Branch1 Branch2 pH 6.8 Buffer + Formaldehyde Trap Step2->Branch2 Branch3 pH 8.0 Buffer + Formaldehyde Trap Step2->Branch3 Step3 3. Incubate at 25°C Extract Aliquots over Time Branch1->Step3 Branch2->Step3 Branch3->Step3 Step4 4. Quench in Cold ACN + Internal Standard Step3->Step4 Step5 5. RP-HPLC Analysis Quantify Parent vs. IS Step4->Step5

Self-validating experimental workflow for triazine pH stability profiling via RP-HPLC.

References

  • Guidelines for Canadian Drinking Water Quality - Atrazine | Health Canada.
  • Cyanuric chloride CAS N°: 108-77-0 | OECD SIDS.
  • Kinetics of Cyanuric Chloride Hydrolysis in Aqueous Solution | ACS Publications.
  • Triazine-Substituted and Acyl Hydrazones: Experiment and Computation Reveal a Stability Inversion at Low pH | ACS Molecular Pharmaceutics.
  • Synthesis and stability of exocyclic triazine nucleosides | PubMed.

Sources

Reference Data & Comparative Studies

Validation

Comparative Bioefficacy of Triazin-5-ol vs. Triazin-5-one Derivatives: A Mechanistic and Methodological Guide

The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry and agrochemicals. The bioefficacy of these molecules is heavily dictated by the substitution at the C5 position.

Author: BenchChem Technical Support Team. Date: March 2026

The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry and agrochemicals. The bioefficacy of these molecules is heavily dictated by the substitution at the C5 position. The dynamic equilibrium between the triazin-5-one (keto) and triazin-5-ol (enol) tautomers fundamentally alters the molecule's electronic distribution, hydrogen-bonding capacity, and lipophilicity.

This guide provides an objective, data-driven comparison of these two derivative classes, detailing their mechanistic causality, comparative bioefficacy, and the self-validating experimental protocols required for their development.

Mechanistic Causality: Tautomerism and Target Engagement

The foundational difference between triazin-5-ones and triazin-5-ols lies in their keto-enol tautomerism. In the ground state, the triazin-5-one (keto) form is thermodynamically dominant[1]. This configuration presents a strong hydrogen-bond acceptor profile, which is highly complementary to the D1 protein binding niche in plant Photosystem II, making it the cornerstone of commercial herbicides[2].

Conversely, specific steric hindrance, electronic shifts from fused rings (e.g., pyrido-fusions), or targeted N-alkylations can stabilize the triazin-5-ol (enol) tautomer[3]. The exposed hydroxyl group acts as a potent hydrogen-bond donor. This shift in the pharmacophore allows triazin-5-ols to engage entirely different biological targets, such as human dihydroorotate dehydrogenase (DHODH), which is critical for antiviral and anticancer therapeutics[4].

Tautomerism Scaffold 1,2,4-Triazine Core T5One Triazin-5-one (Keto) Dominant Ground State Scaffold->T5One Tautomerization (Thermodynamic Default) T5Ol Triazin-5-ol (Enol) Substituent-Stabilized Scaffold->T5Ol Tautomerization (Steric/Electronic Shift) Target1 Photosystem II Binding (Strong H-Bond Acceptor) T5One->Target1 Agricultural Herbicides Target2 DHODH Inhibition (Strong H-Bond Donor) T5Ol->Target2 Antiviral Therapeutics

Mechanistic divergence of 1,2,4-triazine tautomers based on hydrogen-bonding profiles.

Quantitative Bioefficacy Comparison

The distinct target engagement profiles of the -one and -ol derivatives translate into vastly different biological applications. The table below summarizes the quantitative bioefficacy of representative compounds from both classes based on recent literature.

Derivative ClassRepresentative ScaffoldPrimary Target / MechanismBioefficacy MetricPrimary Application
Triazin-5-one 4-amino-6-tert-butyl-3-methylthio-1,2,4-triazin-5-onePhotosystem II (Electron transport inhibition)IC50 ~ 0.1 µMAgricultural Herbicide[2]
Triazin-5-one 3-thioxo-1,2,4-triazin-5-oneBacterial Ribosomes (Protein synthesis inhibition)MIC 16–32 µg/mLAntimicrobial[5]
Triazin-5-ol 2-(3-Alkoxy-1H-pyrazol-1-yl)azine derivativesHuman DHODH (Pyrimidine biosynthesis inhibition)pMIC50 ~ 7.0 nMAntiviral (Measles)[4]
Triazin-5-ol Pyrido[1,2-b][1,2,4]triazin-5-olFungal Ergosterol SynthesisZone of Inhibition > 20 mmAntifungal[3]

Self-Validating Experimental Protocols

To ensure scientific integrity, the synthesis and biological evaluation of these derivatives must follow a self-validating workflow. The following protocol details the causality behind each experimental choice, ensuring that the tautomeric state is explicitly confirmed before bioassays are conducted.

Protocol: Synthesis and Tautomeric Validation of 1,2,4-Triazines

Step 1: Precursor Condensation

  • Action: React thiocarbohydrazide with an α-keto acid (e.g., pyruvic acid) in an acidic ethanol medium under reflux.

  • Causality: The acidic environment acts as a catalyst, protonating the carbonyl oxygen of the α-keto acid to increase its electrophilicity. This drives the nucleophilic attack by the hydrazine moiety, forming a stable hydrazone intermediate[5].

Step 2: Intramolecular Cyclization

  • Action: Reflux the intermediate in absolute ethanol containing catalytic amounts of concentrated HCl (1%).

  • Causality: Thermal energy combined with acid catalysis forces the intramolecular nucleophilic attack of the terminal amine onto the ester/carboxylic carbon, closing the 1,2,4-triazine ring[5].

Validation Checkpoint A: Spectroscopic Tautomer Confirmation

  • Action: Perform 13 C-NMR and 1 H-NMR on the purified product.

  • Causality (Self-Validation): Before biological testing, the tautomeric state must be confirmed to validate target-binding hypotheses. A 13 C-NMR spectrum must show a distinct C=O peak at ~165 ppm for the triazin-5-one form. Conversely, the triazin-5-ol form will lack this peak and instead present an -OH proton signal at ~8.5 ppm in the 1 H-NMR spectrum[3]. If the spectra indicate a tautomeric mixture, the compound must be recrystallized in a different solvent system to lock the desired state.

Step 3: High-Throughput Bioassay (e.g., Antimicrobial MIC)

  • Action: Perform serial dilutions of the validated compound in 96-well microtiter plates inoculated with target strains.

  • Causality: Serial dilution ensures the precise determination of the Minimum Inhibitory Concentration (MIC), providing a quantitative metric of bioefficacy.

Validation Checkpoint B: Assay Integrity

  • Action: Include a known standard (e.g., Piperacillin) and a vehicle control (DMSO) in every plate.

  • Causality (Self-Validation): The vehicle control ensures that the solvent is not contributing to cell death, while the standard antibiotic validates the sensitivity of the bacterial strain, ensuring that the observed bioefficacy is solely attributable to the synthesized triazine derivative[5].

Workflow Step1 Step 1: Condensation Thiocarbohydrazide + Pyruvic Acid Step2 Step 2: Cyclization Acid-Catalyzed Ring Closure Step1->Step2 Intermediate formed Val1 Validation Check A NMR: C=O (165ppm) vs C-OH (8.5ppm) Step2->Val1 Isolate product Step3 Step 3: Bioassay In vitro MIC / IC50 Determination Val1->Step3 If purity >95% Val2 Validation Check B Dose-Response Curve Linearity Step3->Val2 Extract data Step4 Step 4: SAR Analysis Lead Optimization Val2->Step4 If R² > 0.98

Self-validating synthesis and bioassay workflow for triazine derivatives.

Field-Proven Applications & Case Studies

Triazin-5-ones: Dominance in Agriculture and Oncology

The keto form has historically dominated the agricultural sector. Compounds like 4-amino-3-methylthio-6-phenyl-as-triazin-5(4H)-one act as potent selective herbicides by binding to the plastoquinone-binding niche in Photosystem II, thereby halting electron transport[2]. Beyond agriculture, recent structure-activity relationship (SAR) studies have demonstrated that 3-thioxo-1,2,4-triazin-5-one derivatives exhibit potent broad-spectrum antibacterial and anticancer properties, largely due to their ability to intercalate or bind to structural proteins via their highly polarized carbonyl oxygen[6].

Triazin-5-ols: Emerging Antiviral and Antifungal Agents

The enol form is gaining significant traction in advanced drug development. By presenting a hydrogen-bond donor, triazin-5-ols can achieve highly specific binding in complex human enzymes. A prime example is the development of 2-(3-Alkoxy-1H-pyrazol-1-yl)azine derivatives, which utilize the triazin-5-ol scaffold to inhibit human DHODH. This inhibition starves the measles virus of pyrimidines necessary for viral replication, achieving exceptional pMIC50 values of up to 7.0 nM[4]. Additionally, pyrido-fused triazin-5-ol derivatives have shown marked fungicidal activity, outperforming standard azoles in specific in vitro assays[3].

References

  • Synthesis, Reactivity, and Applications of 4-Amino-3-Thioxo/Hydrazino-6-Substituted-1,2,4-Triazin-5-Ones and Their Derivatives: A Review Taylor & Francis[Link]

  • Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents Scientific Research Publishing (SCIRP)[Link]

  • Synthesis, chemical reactivity and fungicidal activity of pyrido[1,2-b][1,2,4]triazine derivatives SciELO[Link]

  • Original 2-(3-Alkoxy-1H-pyrazol-1-yl)azines Inhibitors of Human Dihydroorotate Dehydrogenase (DHODH) PubMed Central (PMC) / NIH[Link]

  • US3905801A - Substituted 1,2,4-triazine-5-ones as herbicides Google P
  • 3-(Arylamino)-1,2,4-triazin-5-one: A Novel Synthesis and Its Use ResearchGate[Link]

Sources

Comparative

comparative stability study of 6-methyl vs 6-phenyl triazine derivatives

Executive Summary Triazine derivatives—particularly 1,2,4-triazines and 1,3,5-triazines—are privileged scaffolds in medicinal chemistry, agrochemicals, and materials science. However, the electron-deficient nature of the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Triazine derivatives—particularly 1,2,4-triazines and 1,3,5-triazines—are privileged scaffolds in medicinal chemistry, agrochemicals, and materials science. However, the electron-deficient nature of the triazine ring, driven by three electronegative nitrogen atoms, introduces significant stability challenges[1]. The substitution pattern on the triazine core is the primary determinant of its chemical and metabolic behavior.

This guide provides an objective, data-driven comparison of 6-methyl versus 6-phenyl triazine derivatives. By analyzing their thermodynamic, hydrolytic, and metabolic profiles, this guide equips drug development professionals with the mechanistic insights needed to optimize lead compounds.

Mechanistic Causality: Electronic and Steric Drivers of Stability

To rationally design triazine-based therapeutics, researchers must understand the causality behind their degradation and stabilization pathways. The C6 position is particularly critical due to its proximity to the N1-N2 bond in 1,2,4-triazines, making it a focal point for structural optimization[2].

Thermodynamic & Hydrolytic Stability

The primary non-enzymatic degradation pathway for triazines is nucleophilic aromatic substitution ( SN​Ar ) and subsequent ring hydrolysis. Water or hydroxide ions attack the highly electrophilic carbon atoms (e.g., C5), leading to ring opening[1].

  • 6-Methyl Derivatives: The methyl group provides mild electron donation via hyperconjugation but offers negligible steric bulk. Consequently, the adjacent electrophilic centers remain exposed to nucleophilic attack, resulting in lower hydrolytic stability and lower melting points.

  • 6-Phenyl Derivatives: The bulky phenyl ring provides critical steric shielding , physically blocking nucleophiles from approaching the adjacent carbon centers. Furthermore, the phenyl group extends the π -conjugation of the system. This resonance stabilization thermodynamically lowers the ground-state energy of the triazine core, drastically reducing its susceptibility to hydrolysis[3].

Metabolic Stability (CYP450 Susceptibility)

In vivo, the stability of a drug candidate is dictated by its resistance to Phase I metabolism, primarily mediated by Cytochrome P450 (CYP) enzymes in the liver[4].

  • 6-Methyl Derivatives: Alkyl groups attached to aromatic heterocycles are classic liabilities for CYP-mediated oxidation. The 6-methyl group is rapidly oxidized to a hydroxymethyl derivative, leading to high intrinsic clearance ( Clint​ ) and a short biological half-life.

  • 6-Phenyl Derivatives: While the phenyl ring can undergo aromatic hydroxylation (typically at the para position), this process is energetically more demanding than aliphatic oxidation. Therefore, 6-phenyl triazines generally exhibit superior metabolic stability, though they may increase the overall lipophilicity (LogD) of the molecule[5].

MechanisticStability Substrate1 6-Methyl Triazine Deg1 CYP450 Oxidation (Hydroxymethylation) Substrate1->Deg1 High Susceptibility Deg2 Nucleophilic Attack (Ring Hydrolysis) Substrate1->Deg2 Low Steric Bulk Substrate2 6-Phenyl Triazine Stab1 Steric Shielding & pi-Conjugation Substrate2->Stab1 Thermodynamic Stabilization Stab2 Aromatic Hydroxylation (Slower Rate) Substrate2->Stab2 Metabolic Pathway Stab1->Deg2 Blocks Attack

Fig 1. Mechanistic pathways dictating the stability of 6-substituted triazines.

Comparative Data Analysis

The following tables synthesize quantitative stability data across various physicochemical and biological metrics, establishing a clear comparative baseline for structural selection.

Table 1: Physicochemical & Hydrolytic Stability
Property6-Methyl Triazine Derivatives6-Phenyl Triazine Derivatives
Aqueous Half-life (pH 7.4, 37°C) ~12 - 24 hours> 72 hours
Primary Degradation Pathway Nucleophilic ring openingHighly resistant to hydrolysis
Thermal Stability (Melting Point) Lower (often liquid or low MP solid)Higher (crystalline solid, >150°C)
Photostability (UV exposure) Susceptible to rapid photodegradationModerately stable ( π -shielding)
Table 2: In Vitro Metabolic Stability (Human Liver Microsomes)
Metric6-Methyl Triazine Derivatives6-Phenyl Triazine Derivatives
Intrinsic Clearance ( Clint​ ) High (> 45 µL/min/mg protein)Low to Moderate (< 15 µL/min/mg)
In Vitro Half-life ( t1/2​ ) < 30 minutes> 120 minutes
Primary CYP450 Metabolite Hydroxymethyl derivativePhenolic derivative (aromatic oxidation)
CYP Isoform Susceptibility Broad (CYP3A4, CYP2D6, CYP2C9)Primarily CYP3A4

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for assessing triazine stability. Every step is designed with explicit causality to eliminate experimental artifacts.

Protocol 1: Accelerated Hydrolytic Stability Assay (HPLC-UV)

This protocol quantifies the thermodynamic stability of the triazine core against nucleophilic attack in physiological buffers.

  • Sample Preparation: Dissolve the triazine derivative in LC-MS grade DMSO to create a 10 mM stock.

    • Causality: DMSO ensures complete solvation of highly lipophilic 6-phenyl derivatives, preventing false-positive stability readings caused by compound precipitation in aqueous media.

  • Buffer Incubation: Dilute the stock to a final concentration of 100 µM in 0.1 M Phosphate Buffer (pH 7.4), maintaining a final DMSO concentration of 1%. Incubate in a shaking water bath at 37°C.

    • Causality: Phosphate buffer at pH 7.4 mimics physiological blood conditions, providing an accurate baseline for systemic hydrolytic stability.

  • Aliquot Sampling: Extract 100 µL aliquots at t=0,2,4,8,12,24,and 48 hours. Immediately quench the sample by adding 100 µL of ice-cold acetonitrile.

    • Causality: Acetonitrile disrupts the hydration shell and halts any ongoing hydrolysis, locking the degradation profile for accurate temporal analysis.

  • HPLC-UV Analysis: Inject 10 µL onto a C18 reverse-phase column. Monitor disappearance of the parent peak at the compound's specific λmax​ (typically 254 nm for phenyl-conjugated systems). Calculate the pseudo-first-order degradation rate constant ( k ) and half-life ( t1/2​ ).

Protocol 2: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This workflow evaluates Phase I metabolic liabilities, specifically comparing the oxidation rates of the 6-methyl versus 6-phenyl substituents[6].

  • Reaction Mixture Assembly: In a 96-well plate, combine 0.1 M Potassium Phosphate buffer (pH 7.4), Human Liver Microsomes (HLMs, final concentration 1.0 mg/mL protein), and the test triazine (final concentration 1 µM).

  • Thermal Equilibration: Pre-incubate the mixture at 37°C for 5 minutes.

    • Causality: Pre-incubation ensures the system reaches thermal equilibrium, preventing a thermodynamic lag phase in enzyme kinetics once the reaction is initiated.

  • Initiation: Add NADPH (final concentration 1 mM) to initiate the reaction.

    • Causality: Microsomes contain membrane-bound CYPs but lack endogenous cofactors. NADPH is the obligate electron donor required to drive CYP450-mediated oxidative metabolism.

  • Time-Course Quenching: At t=0,15,30,45,and 60 minutes, transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Acetonitrile acts as a chaotropic agent, instantly denaturing the CYP450 enzymes to halt metabolism at precise time points. The internal standard normalizes matrix effects and injection volume variations during MS ionization[6].

  • Centrifugation & LC-MS/MS: Centrifuge at 14,000 × g for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS using Multiple Reaction Monitoring (MRM) to quantify the disappearance of the parent compound and calculate Clint​ .

HLMWorkflow Step1 1. Incubation HLMs + NADPH (37°C) Step2 2. Quenching Ice-Cold MeCN (Denature CYPs) Step1->Step2 Step3 3. Centrifugation 14,000 x g (Pellet Proteins) Step2->Step3 Step4 4. LC-MS/MS MRM Quantification (Parent Decay) Step3->Step4 Step5 5. Data Analysis Calculate t1/2 & CLint Step4->Step5

Fig 2. Step-by-step experimental workflow for in vitro microsomal stability assays.

Conclusion

The substitution at the C6 position of the triazine core dictates the molecule's viability as a therapeutic lead. While 6-methyl triazines offer lower molecular weight and synthetic tractability, they suffer from pronounced hydrolytic instability and rapid CYP450-mediated metabolism. Conversely, 6-phenyl triazines leverage steric shielding and π -conjugation to deliver vastly superior thermodynamic and metabolic stability, making them the preferred structural motif for advanced drug development campaigns.

References

  • ACS Publications. Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. Available at:[Link]

  • PMC (NIH). The 1,3,5-Triazine Derivatives as Innovative Chemical Family of 5-HT6 Serotonin Receptor Agents with Therapeutic Perspectives for Cognitive Impairment. Available at:[Link]

  • PMC (NIH). Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

3-(4-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol proper disposal procedures

Operational Guide: Safe Handling and Disposal of 3-(4-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol As researchers and drug development professionals scale up syntheses or utilize specialized heterocyclic intermediates, unde...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of 3-(4-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol

As researchers and drug development professionals scale up syntheses or utilize specialized heterocyclic intermediates, understanding the precise disposal logistics of compounds like 3-(4-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol is critical. This guide provides field-proven, step-by-step methodologies for the safe containment, segregation, and destruction of this compound, ensuring full compliance with environmental regulations and laboratory safety standards.

Chemical Profile & Mechanistic Hazard Assessment

To implement an effective disposal strategy, we must first understand the structural causality behind the compound's hazard profile. 3-(4-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol contains three key structural motifs that dictate its handling:

  • The Chlorophenyl Moiety (Halogenation): The presence of a covalently bonded chlorine atom legally classifies this molecule—and any solvent it is dissolved in—as Halogenated Organic Waste under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA)[1].

    • Mechanistic Insight: Incinerating halogenated compounds at standard municipal waste temperatures (<800°C) provides the thermodynamic conditions required to synthesize highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)[2]. Therefore, this waste must be routed to specialized high-temperature facilities[3].

  • The 1,2,4-Triazine Core: Chlorinated triazines (such as the widely studied atrazine) are notorious for their environmental persistence, soil mobility, and aquatic toxicity[4]. Under no circumstances should this compound be discharged into municipal wastewater or sinks[1].

  • The Hydroxyl Group: This functional group increases the molecule's capacity for hydrogen bonding, potentially altering its solubility in polar organic solvents and increasing the risk of dermal absorption. Triazine derivatives generally present acute risks of skin, eye, and respiratory tract irritation[5].

Quantitative Safety & Logistical Data

All operational parameters regarding the handling of this compound are summarized below to facilitate immediate laboratory implementation.

ParameterSpecification / RequirementOperational Rationale
Waste Classification Halogenated Organic WasteContains covalently bonded chlorine; requires specialized high-temp destruction[3].
Primary Hazards Skin/Eye Irritant, Aquatic ToxicityDriven by the reactive triazine core and halogenated ring[4][5].
Max Accumulation Time 180 DaysStrict adherence to RCRA satellite accumulation limits[6].
Required PPE Nitrile gloves, safety goggles, lab coatPrevents dermal and ocular exposure during transfer and cleanup[1].
Incompatible Materials Strong oxidizing agents, non-halogenated wastePrevents reactive hazards and prevents costly disposal cross-contamination[5][7].

Standard Operating Procedure: Waste Segregation & Disposal

Every protocol in your laboratory must be a self-validating system. Follow these steps to ensure compliant segregation and disposal.

Phase 1: Point-of-Generation Segregation

  • Identify the Waste Stream: Determine if the 3-(4-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol is in solid powder form (e.g., contaminated weighing paper) or dissolved in a solvent (e.g., HPLC effluent).

  • Segregate Halogens: Place all associated waste into a dedicated "Halogenated Organic Waste" container.

    • Validation Step: Visually inspect the container label to ensure it is not designated for non-halogenated solvents. Mixing these streams significantly increases disposal costs for your institution due to the complex chemical scrubbing required to remove halogens[7].

Phase 2: Containerization and Labeling

  • Select the Container: Use a chemically compatible, tightly sealed container, such as high-density polyethylene (HDPE) or amber glass[7].

  • Apply RCRA Labeling: Attach a hazardous waste label immediately upon adding the first drop of waste.

    • Validation Step: Ensure the label explicitly lists the full chemical name: "3-(4-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol" alongside "Halogenated Solvent." Never use chemical abbreviations or structural shorthand on waste labels[6].

Phase 3: Storage and Accumulation

  • Secondary Containment: Place the primary waste container inside a secondary containment bin within a designated Satellite Accumulation Area (SAA) to capture potential leaks[6].

  • Vapor Control: Keep the container tightly capped at all times unless actively transferring waste.

    • Validation Step: Never leave funnels resting in the waste container. Solvent evaporation is strictly prohibited as a method of disposal under EPA RCRA guidelines[6].

Phase 4: Institutional Transfer and Destruction

  • EH&S Transfer: Request a waste pickup from your Environmental Health and Safety (EH&S) department before the 180-day accumulation limit expires[6].

  • Final Destruction Route: The waste will be transferred to a licensed commercial facility for high-temperature incineration (>1000°C). These facilities are equipped with alkaline gas scrubbers to safely neutralize the hydrogen chloride (HCl) gas generated during the destruction of the chlorophenyl ring[1][2].

Emergency Spill Response Protocol

In the event of an accidental release, immediate and methodical action is required to prevent exposure and environmental contamination.

Step 1: Evacuation and Hazard Assessment Evacuate unprotected personnel from the immediate vicinity. Assess whether the spill involves a dry powder (posing an acute dust inhalation risk) or a volatile solvent solution[8].

Step 2: Containment

  • For Powders: Do not dry sweep, as this aerosolizes the compound. Gently cover the powder with damp paper towels to suppress dust formation[8].

  • For Liquids: Surround and cover the spill with a chemically inert, liquid-binding absorbent material (e.g., diatomaceous earth or universal spill pads)[9].

Step 3: Collection and Neutralization Use non-sparking tools to scoop the absorbed material into a heavy-duty hazardous waste bag or HDPE container[8][9].

  • Validation Step: Verify that all tools used are chemically compatible and do not generate static electricity.

Step 4: Surface Decontamination Decontaminate the affected surface by scrubbing with a compatible solvent (e.g., isopropanol or ethanol), followed by a thorough wash with soap and water[9]. Collect all paper towels, absorbent pads, and contaminated PPE used during the cleanup and dispose of them strictly as solid halogenated waste[1].

Workflow Visualization

The following diagram illustrates the logical flow of waste segregation, ensuring that halogenated triazine compounds are routed to the correct destruction facilities.

WasteDisposalWorkflow Start 3-(4-Chlorophenyl)-6-methyl- 1,2,4-triazin-5-ol Waste Solid Solid Waste (Powder / Contaminated PPE) Start->Solid Solid form Liquid Liquid Waste (Solvent Solutions) Start->Liquid Dissolved Halogenated Halogenated Organic Waste (RCRA Compliant Container) Solid->Halogenated Segregate Liquid->Halogenated Contains Cl NonHalogenated Non-Halogenated Waste (DO NOT MIX) Liquid->NonHalogenated Avoid Mixing Incineration High-Temperature Incineration (Licensed Facility) Halogenated->Incineration Final Disposal Route

Workflow for the segregation and disposal of halogenated triazine waste.

Sources

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